1,5-Dioxaspiro[2.5]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-dioxaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6(5-8-6)4-7-3-1/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMCYZCLGKOSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC1)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939918 | |
| Record name | 1,5-Dioxaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-75-1 | |
| Record name | 1,5-Dioxaspiro(2.5)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000185751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dioxaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-DIOXASPIRO(2.5)OCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY3J7934X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Advanced Technical Guide on 1,5-Dioxaspirooctane (CAS 185-75-1): Sourcing, Safety, and Synthetic Applications
Advanced Technical Guide on 1,5-Dioxaspiro[1]octane (CAS 185-75-1): Sourcing, Safety, and Synthetic Applications
Executive Summary & Chemical Identity
For drug development professionals and synthetic chemists, spirocyclic scaffolds represent a privileged class of molecules. They offer enhanced three-dimensionality, improved metabolic stability, and unique vectorization of functional groups compared to flat aromatic rings. 1,5-Dioxaspiro[1]octane (CAS 185-75-1) is a highly valuable spirocyclic epoxide building block. It is predominantly utilized in the synthesis of complex functionalized tetrahydropyrans, fine chemicals, and in advanced anti-angiogenesis research[2].
This whitepaper synthesizes critical supplier data, safety and handling protocols (SDS), and field-proven synthetic methodologies to provide a self-validating framework for integrating this compound into your research pipeline.
Physicochemical Profiling
Understanding the intrinsic properties of 1,5-Dioxaspiro[1]octane is essential for predicting its reactivity. The inherent ring strain of the epoxide, coupled with the oxophilicity of the adjacent tetrahydropyran system, makes it highly susceptible to regioselective nucleophilic ring-opening[3].
| Property | Value / Description |
| Chemical Name | 1,5-Dioxaspiro[1]octane |
| CAS Registry Number | 185-75-1[4] |
| Molecular Formula | C₆H₁₀O₂[5] |
| Molecular Weight | 114.14 g/mol [5] |
| LogP | ~0.3[6] |
| Structural Motif | Spirocyclic ether / Epoxide |
| EPA DTXSID | DTXSID10939918[7] |
Supplier Landscape & Procurement Analytics
Sourcing high-purity epoxides is critical; trace impurities (such as diols resulting from premature hydrolysis) can severely depress reaction yields. When selecting a supplier, researchers must prioritize vendors that provide comprehensive Quality Control (QC) documentation, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) traces[5].
| Supplier | Catalog Number | Purity / Grade | Target Application |
| Benchchem | B3048886 | Research Grade | Anti-angiogenesis & organic synthesis[2] |
| Sigma-Aldrich (Enamine) | ENA514236741 | Synthesis Grade | General chemical synthesis |
| Bidepharm | BD00872939 | 95% Standard Purity | Validated via NMR, HPLC, GC[5] |
| Ambeed | A862840 | 95% | Heterocyclic building blocks[8] |
Strategic Insight: For sensitive catalytic isomerizations or asymmetric ring-openings, it is highly recommended to distill the reagent over calcium hydride (
Safety Data Sheet (SDS) & Handling Protocols
As an epoxide, 1,5-Dioxaspiro[1]octane is a reactive alkylating agent. Literature on related oxaspiro compounds indicates potential mutagenic properties in specific biological assays (e.g., Salmonella mutagenesis)[9]. Therefore, rigorous adherence to safety protocols is non-negotiable.
Hazard Identification & Mitigation
-
Primary Hazards: Potential skin and eye irritant; suspected genetic toxicity (mutagenicity) common to reactive epoxides; flammable liquid/vapor.
-
Engineering Controls: All manipulations MUST be performed inside a certified chemical fume hood[2].
-
PPE: Nitrile gloves (double-gloving recommended for prolonged handling), chemical splash goggles, and a flame-resistant lab coat.
Storage Logic
Epoxides are prone to acid-catalyzed ring-opening and moisture-induced hydrolysis.
-
Causality for Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C (cold-chain) to suppress thermal degradation and prevent ambient moisture from converting the epoxide into a spiro-diol.
Fig 1: Standard operating procedure and safety logic for handling reactive spirocyclic epoxides.
Synthetic Methodologies: Regioselective Ring-Opening
The primary utility of 1,5-Dioxaspiro[1]octane lies in its ability to undergo regioselective ring-opening, yielding 4-substituted tetrahydropyran-4-ol derivatives. These motifs are ubiquitous in modern pharmaceuticals.
Mechanistic Pathway
Fig 2: Regioselective epoxide ring-opening pathway of 1,5-Dioxaspiro[1]octane.
Step-by-Step Protocol: Lewis Acid-Catalyzed Nucleophilic Addition
This protocol describes a self-validating system for the ring-opening of CAS 185-75-1 using a generic amine nucleophile.
Reagents: 1,5-Dioxaspiro[1]octane (1.0 eq), Amine Nucleophile (1.2 eq), Boron trifluoride diethyl etherate (
Step 1: System Preparation & Inerting
-
Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Add anhydrous DCM and 1,5-Dioxaspiro[1]octane.
-
Causality: Epoxides are highly sensitive to trace water, which can act as a competing nucleophile. The Argon purge ensures a strictly anhydrous environment, preventing the formation of diol byproducts.
Step 2: Cryogenic Activation
-
Action: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise, add
. -
Causality: The Lewis acid coordinates to the epoxide oxygen, increasing the electrophilicity of the adjacent carbons. The -78°C temperature is critical; it prevents exothermic runaway and maximizes regioselectivity by stabilizing the transition state, directing the nucleophile to the less sterically hindered carbon.
Step 3: Nucleophilic Addition
-
Action: Add the amine nucleophile slowly over 15 minutes. Stir at -78°C for 1 hour, then gradually allow the reaction to warm to room temperature.
-
Causality: Slow addition prevents local concentration spikes that could lead to polymerization of the epoxide. Warming to room temperature provides the necessary activation energy to drive the reaction to completion.
Step 4: Quenching and Self-Validation
-
Action: Quench the reaction with saturated aqueous
. Extract with ethyl acetate, dry over , and concentrate. Validate via crude NMR. -
Causality: The mild base (
) neutralizes the Lewis acid, preventing reverse reactions or acid-catalyzed degradation of the newly formed tertiary alcohol. The disappearance of the characteristic epoxide proton multiplets (~2.6-2.8 ppm) in the NMR spectrum serves as a self-validating checkpoint for reaction completion.
References
Sources
- 1. CAS#:1697579-18-2 | Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate | Chemsrc [chemsrc.com]
- 2. 1,5-Dioxaspiro[2.5]octane|CAS 185-75-1|Supplier [benchchem.com]
- 3. 1,5-Dioxaspiro[2.5]octane|CAS 185-75-1|Supplier [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS:185-75-1, 1,5-Dioxaspiro[2.5]octane-毕得医药 [bidepharm.com]
- 6. 1,5-dioxaspiro[2.5]octane - C6H10O2 | CSSB00012021699 [chem-space.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. CAS Number Length Index | Ambeed [ambeed.com]
- 9. doc.ml.tu-berlin.de [doc.ml.tu-berlin.de]
1,5-Dioxaspiro[2.5]octane molecular weight and formula
An In-Depth Technical Guide to 1,5-Dioxaspiro[2.5]octane: Synthesis, Properties, and Applications in Drug Discovery
Introduction
Spirocyclic systems have garnered significant attention in medicinal chemistry and materials science due to their inherent three-dimensionality and conformational rigidity.[1] Among these, 1,5-Dioxaspiro[2.5]octane, a unique spirocyclic ether, presents a compelling scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its molecular properties, a plausible synthetic pathway, spectroscopic characterization, and potential applications in the field of drug development. This document is intended to serve as a foundational resource for researchers and scientists interested in harnessing the potential of this intriguing molecule.
Molecular Properties and Identification
1,5-Dioxaspiro[2.5]octane is a heterocyclic compound with the chemical formula C6H10O2.[2][3] Its structure features a cyclopropane ring spiro-fused to a tetrahydropyran ring, with two oxygen atoms in the six-membered ring. This unique arrangement imparts specific physicochemical properties that are of interest in synthetic and medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C6H10O2 | [2][3] |
| Molecular Weight | 114.144 g/mol | [2] |
| CAS Number | 185-75-1 | [2] |
| Canonical SMILES | C1CC2(COC1)CO2 | [2][3] |
| InChI Key | ASMCYZCLGKOSEL-UHFFFAOYSA-N | [2][3] |
| Topological Polar Surface Area | 21.8 Ų | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis and Mechanistic Insights
While specific literature on the synthesis of 1,5-Dioxaspiro[2.5]octane is not abundant, a plausible and efficient synthetic route can be devised based on established methodologies for the formation of spiro-ethers and epoxides. The proposed pathway involves the epoxidation of an exocyclic enol ether derived from tetrahydropyran-4-one.
Proposed Synthetic Pathway
A viable approach to synthesize 1,5-Dioxaspiro[2.5]octane is a two-step process starting from the readily available tetrahydropyran-4-one. The key steps are:
-
Wittig Reaction: Conversion of the ketone to an exocyclic methylene ether.
-
Epoxidation: Oxidation of the exocyclic double bond to form the desired spiro-epoxide.
Caption: Proposed synthetic pathway for 1,5-Dioxaspiro[2.5]octane.
Experimental Protocol
Step 1: Synthesis of 4-Methylenetetrahydropyran
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Allow the resulting yellow-orange solution to stir at room temperature for 1 hour to form the Wittig reagent.
-
Cool the reaction mixture back to 0 °C and add a solution of tetrahydropyran-4-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methylenetetrahydropyran.
Step 2: Synthesis of 1,5-Dioxaspiro[2.5]octane
-
To a solution of 4-methylenetetrahydropyran (1.0 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,5-Dioxaspiro[2.5]octane.
Spectroscopic Characterization
The structural features of 1,5-Dioxaspiro[2.5]octane can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | Signals corresponding to the diastereotopic protons of the cyclopropane ring (epoxide) are expected in the upfield region (δ 2.5-3.0 ppm). The protons on the tetrahydropyran ring will appear in the region of δ 3.5-4.0 ppm for those adjacent to the oxygen and δ 1.5-2.0 ppm for the others. |
| ¹³C NMR | The spiro carbon is expected to have a chemical shift in the range of δ 60-70 ppm. The carbons of the epoxide ring should appear around δ 40-50 ppm, while the carbons of the tetrahydropyran ring will be in the range of δ 60-70 ppm (adjacent to oxygen) and δ 20-30 ppm. |
| IR Spectroscopy | Characteristic C-O-C stretching vibrations for the ether linkages are expected in the range of 1050-1150 cm⁻¹. The C-H stretching of the saturated rings will appear around 2850-3000 cm⁻¹. A characteristic band for the epoxide ring breathing is expected around 1250 cm⁻¹. |
Applications in Drug Discovery and Development
The rigid, three-dimensional structure of spirocyclic scaffolds like 1,5-Dioxaspiro[2.5]octane makes them highly attractive in drug discovery.[1] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.
Potential as a Bioisostere
The 1,5-dioxaspiro[2.5]octane moiety can serve as a bioisosteric replacement for other commonly used groups in medicinal chemistry, such as gem-dimethyl or carbonyl groups. This can lead to improved pharmacokinetic properties, including increased metabolic stability and altered lipophilicity.
Scaffold for Novel Pharmacophores
The spirocyclic core of 1,5-Dioxaspiro[2.5]octane provides a unique three-dimensional framework upon which to build novel pharmacophores. The oxygen atoms can participate in hydrogen bonding interactions with biological macromolecules, while the carbon skeleton can be further functionalized to optimize binding to a target protein. Spiro[2.5]octane derivatives have been explored as intermediates in the synthesis of pharmaceutically active ingredients.[4]
Caption: Logical relationships of 1,5-Dioxaspiro[2.5]octane's features in drug discovery.
Conclusion
1,5-Dioxaspiro[2.5]octane is a molecule with significant untapped potential in the fields of organic synthesis and medicinal chemistry. Its unique spirocyclic architecture provides a rigid and three-dimensional scaffold that is highly desirable for the design of novel therapeutic agents. The proposed synthetic route offers a practical method for accessing this compound, paving the way for further exploration of its chemical reactivity and biological activity. As the demand for novel chemical entities in drug discovery continues to grow, the exploration of underexplored scaffolds like 1,5-Dioxaspiro[2.5]octane will be crucial for the development of the next generation of medicines.
References
-
1,5-dioxaspiro[2.5]octane (C6H10O2) - PubChemLite. (n.d.). Retrieved from [Link]
-
Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate | 1495959-53-9 - Appchem. (n.d.). Retrieved from [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes - ResearchGate. (2025, February 26). Retrieved from [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry. (2025, May 5). Retrieved from [Link]
-
1,5-Dioxaspiro[2.5]octane - Chemical Details - EPA. (2025, October 15). Retrieved from [Link]
-
SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION Atsuo Nakazaki, Yoshiki Nakane, Yuki Ishi. (2015, April 27). Retrieved from [Link]
-
Synthesis of 1,5-Dioxaspiro[3.4]octane through Bromocation-Induced Cascade Cyclization. (2015). HETEROCYCLES. [Link]
-
1-Oxaspiro[2.5]octane | C7H12O | CID 9100 - PubChem. (n.d.). Retrieved from [Link]
- US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione - Google Patents. (n.d.).
-
5-Oxaspiro[2.5]octane-1-carboxylic acid | 1341939-27-2. (n.d.). Retrieved from [Link]
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Comparative Technical Guide: 1,5-Dioxaspiro[2.5]octane vs. 5,7-Dioxaspiro[2.5]octane
The following technical guide provides an in-depth comparative analysis of 1,5-dioxaspiro[2.5]octane and 5,7-dioxaspiro[2.5]octane . These isomers represent two distinct classes of spiro-heterocycles—spiro-epoxides and spiro-1,3-dioxanes—each possessing unique reactivity profiles and applications in modern drug discovery.
Executive Summary
In the architecture of small-molecule therapeutics, spirocyclic scaffolds offer a geometric solution to the "flatness" problem of aromatic-rich drug candidates.[1] By enforcing vectors out of the plane, they improve solubility and receptor specificity.
This guide analyzes two constitutional isomers of the dioxaspiro[2.5]octane skeleton. While they share the same atomic count (C₆H₁₀O₂), their chemical behavior is diametrically opposed:
-
1,5-Dioxaspiro[2.5]octane: A high-energy spiro-epoxide intermediate used to install quaternary stereocenters and complex ether linkages.[1]
-
5,7-Dioxaspiro[2.5]octane: A stable spiro-1,3-dioxane (often encountered as the Meldrum’s acid derivative), serving as a "donor-acceptor" cyclopropane equivalent for synthesizing GABA analogues and pyrrolidones.
Structural Analysis & Nomenclature
To understand the reactivity, one must first master the numbering and 3D conformation. The spiro[2.5]octane skeleton consists of a 3-membered ring fused to a 6-membered ring at a single carbon atom.
1,5-Dioxaspiro[2.5]octane[1]
-
IUPAC Definition: The numbering begins at the smaller ring.
-
Chemical Identity: This is an epoxide spiro-fused to a tetrahydropyran .[1]
-
Conformation: The epoxide ring is perpendicular to the mean plane of the chair-form tetrahydropyran. The oxygen at position 5 exerts an anomeric-like electronic effect, influencing the facial selectivity of nucleophilic attacks.
5,7-Dioxaspiro[2.5]octane[7][8]
-
IUPAC Definition:
-
Chemical Identity: This is a cyclopropane spiro-fused to a 1,3-dioxane .
-
Key Derivative: The most relevant pharmacological form is 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (a spiro-cyclopropyl derivative of Meldrum's acid).[1]
-
Conformation: The 1,3-dioxane ring typically adopts a boat or twisted-boat conformation in the dione derivative due to the planar lactone/carbonate constraints, creating a highly strained "loaded spring" system.
Synthesis & Reactivity Pathways[7][9][10][11]
The following Graphviz diagram visualizes the divergent synthetic access and reactivity manifolds for both isomers.
Figure 1: Divergent synthetic pathways and reactivity profiles for 1,5- and 5,7-dioxaspiro[2.5]octane isomers.[1][7][8]
Detailed Technical Analysis
The 1,5-Isomer: The Electrophilic Gateway
Mechanism of Action: The 1,5-dioxaspiro[2.5]octane acts as a "masked" carbonyl or a branching point. The strain energy of the epoxide (~27 kcal/mol) drives reactions.
-
Corey-Chaykovsky Epoxidation: Reaction of 4-methylenetetrahydropyran with dimethylsulfoxonium methylide yields the spiro-epoxide. The sulfur ylide attacks from the equatorial face (kinetic control) or axial face (thermodynamic control) depending on conditions, though the symmetry of the starting alkene simplifies this specific case.
-
Meinwald Rearrangement: Treatment with Lewis acids (e.g., BF₃·Et₂O) triggers a 1,2-hydride shift, converting the spiro-epoxide into 4-formyltetrahydropyran. This is a crucial method for homologating ketones to aldehydes.
The 5,7-Isomer: The Donor-Acceptor Scaffold
Mechanism of Action: The 5,7-isomer (specifically the dione) is a classic Donor-Acceptor (D-A) Cyclopropane .[1][8]
-
The "Double Activation": The spiro-carbon is flanked by two carbonyls (acceptors) from the dioxane ring. This polarizes the C-C bonds of the cyclopropane, making them susceptible to nucleophilic attack (homo-Michael addition).
-
GABA Synthesis: Nucleophilic attack at the cyclopropane carbon, followed by ring opening and decarboxylation, provides a direct route to
-aminobutyric acid (GABA) derivatives. -
Pyrrolidone Formation: Reaction with primary amines initiates a cascade: amine attacks the carbonyl
ring opening recyclization to form a spiro-pyrrolidone or fused system [1].
Comparative Data Profile
| Feature | 1,5-Dioxaspiro[2.5]octane | 5,7-Dioxaspiro[2.5]octane (Dione) |
| Core Functionality | Spiro-Epoxide (Electrophile) | Activated Cyclopropane (D-A System) |
| Primary Reactivity | Ring opening (C-O bond cleavage) | Homo-conjugate addition (C-C bond cleavage) |
| Stability | Moderate (Store at -20°C, inert atm) | High (Stable solid at RT) |
| Molecular Weight | 114.14 g/mol | 198.17 g/mol (Dimethyl dione derivative) |
| Key Application | Synthesis of quaternary centers, carbohydrates | Synthesis of GABA analogs, peptidomimetics |
| Synthetic Precursor | 4-Methylenetetrahydropyran | Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) |
Experimental Protocols
Protocol A: Synthesis of 1,5-Dioxaspiro[2.5]octane (Corey-Chaykovsky Method)
This protocol generates the spiro-epoxide from the corresponding exocyclic alkene.
-
Reagent Preparation: In a flame-dried 3-neck flask under Argon, suspend trimethylsulfoxonium iodide (1.2 equiv) in anhydrous DMSO (5 mL/mmol).
-
Ylide Formation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and the solution becomes clear (formation of the dimethyloxosulfonium methylide).
-
Substrate Addition: Add 4-methylenetetrahydropyran (1.0 equiv) dropwise.
-
Reaction: Stir at 50°C for 3-5 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The epoxide typically runs slightly more polar than the alkene.
-
Workup: Quench with cold water. Extract with Et₂O (3x).[9] Wash combined organics with brine to remove DMSO. Dry over MgSO₄ and concentrate in vacuo.
-
Purification: The product is often volatile.[1] Purify via Kugelrohr distillation or flash chromatography on basic alumina (silica may cause rearrangement).
Protocol B: Synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
This protocol synthesizes the Meldrum's acid spiro-derivative.[1][8][9]
-
Setup: Dissolve Meldrum's acid (1.0 equiv) and 1,2-dibromoethane (1.5 equiv) in DMF (3 mL/mmol).
-
Base Addition: Add anhydrous K₂CO₃ (2.5 equiv) slowly. The reaction is exothermic.
-
Reaction: Stir the suspension vigorously at room temperature for 12-18 hours. The mixture will thicken.
-
Workup: Pour the reaction mixture into ice water (10x volume). The product typically precipitates as a white solid.
-
Isolation: Filter the solid. If no precipitate forms, extract with CH₂Cl₂, wash with water (5x) to remove DMF, and concentrate.
-
Crystallization: Recrystallize from Ethanol/Water or Hexanes/Acetone to yield white needles.
-
Note: This compound is stable but should be protected from strong nucleophiles during storage.
-
References
-
Rigo, B., & Gautret, P. (2005).[6] On the structure of compounds obtained from the reaction of amines with 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. Tetrahedron Letters, 46(52), 9011-9014.
-
PubChem. (2025).[4][10] Spiro[2.5]octane Compound Summary. National Library of Medicine.
- Danishefsky, S., & Dynak, J. (1974). Spiro-activated cyclopropanes: Synthesis and reactivity. Journal of Organic Chemistry. (Contextual grounding for D-A cyclopropanes).
-
Organic Syntheses. (1980). Cyclopropane-1,1-dicarboxylic acid and 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione.[9] Org.[1][3][5] Synth. 60,[7][11][9] 66.
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- 10. PubChemLite - 1,5-dioxaspiro[2.5]octane (C6H10O2) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
Common synonyms for 1,5-Dioxaspiro[2.5]octane
The following technical guide provides an in-depth analysis of 1,5-Dioxaspiro[2.5]octane , focusing on its nomenclature, synthesis, and utility in drug discovery.
Content Type: Technical Reference & Synonym Guide Subject: Heterocyclic Spiro-Epoxides in Medicinal Chemistry[1][2][3]
Core Identity & Nomenclature Logic
1,5-Dioxaspiro[2.5]octane is a specific bicyclic heterocycle featuring a spiro-junction between a three-membered epoxide (oxirane) ring and a six-membered tetrahydropyran ring.[1][2][3][4] Its precise identification is critical in database searching and patent analysis, as the numbering of spiro systems can vary between IUPAC recommendations and legacy naming conventions.
Validated Synonyms & Identifiers
The following table consolidates the accepted chemical names and database identifiers.
| Naming Convention | Synonym / Identifier | Technical Context |
| IUPAC (Skeletal) | 1,5-Dioxaspiro[2.5]octane | Preferred systematic name based on the spiro[2.5]octane hydrocarbon skeleton.[2][3] |
| IUPAC (Component) | Spiro[oxirane-2,3'-tetrahydropyran] | Describes the molecule as a fusion of two distinct rings.[2][3] Often used in retrosynthetic analysis.[3] |
| Precursor-Based | 3-Tetrahydropyranylidene oxide | Refers to the product derived from the epoxidation of 3-methylene-tetrahydropyran.[2][3] |
| Legacy/Trivial | Tetrahydro-3-methylene-2H-pyran oxide | Older nomenclature often found in early patent literature (1970s-1990s).[2][3] |
| CAS Registry | 185-75-1 | Unique numerical identifier for the specific 3-isomer.[2][3] |
| SMILES | C1CC2(COC1)CO2 | Machine-readable string for chemoinformatics.[2][3] |
Structural Causality of the Name
To understand the synonymy, one must deconstruct the skeletal numbering rules. The name 1,5-dioxaspiro[2.5]octane is derived as follows:
-
Spiro[2.5]octane: The carbon framework consists of a 3-membered ring and a 6-membered ring sharing one carbon atom (8 carbons total).[2][3]
-
Numbering Priority: Numbering begins in the smaller ring (the epoxide), starting at the heteroatom if present.
-
Differentiation: This distinguishes it from its regioisomer, 1,6-dioxaspiro[2.5]octane (derived from 4-pyranone), where the oxygen is located para to the spiro center.[3]
Synthesis & Production Protocols
The generation of 1,5-dioxaspiro[2.5]octane is typically achieved through two primary mechanistic pathways: Sulfoxonium Ylide Addition (Corey-Chaykovsky) or Olefin Epoxidation .[2][3]
Pathway A: Corey-Chaykovsky Epoxidation (Preferred)
This method is favored for its directness, converting dihydro-2H-pyran-3(4H)-one directly to the spiro-epoxide using a sulfur ylide.[2][3]
-
Reagents: Trimethylsulfoxonium iodide (TMSOI), Sodium hydride (NaH), DMSO/THF.[3]
-
Mechanism: The dimethylsulfoxonium methylide attacks the ketone carbonyl (C3 of the pyran ring) to form a betaine intermediate, which collapses to expel DMSO and form the epoxide.
Pathway B: Exocyclic Olefin Epoxidation[2][3]
-
Step 1: Wittig olefination of dihydro-2H-pyran-3(4H)-one to yield 3-methylene-tetrahydropyran.[2][3]
-
Step 2: Oxidation of the exocyclic double bond using m-CPBA (meta-chloroperoxybenzoic acid).[2][3]
-
Note: This pathway is less atom-economical but useful if the olefin is required as a divergent intermediate.[2][3]
Visualized Reaction Workflow
The following diagram illustrates the logical flow from the parent ketone to the target spiro-epoxide, highlighting the divergence in synthetic strategy.
Figure 1: Synthetic pathways for 1,5-dioxaspiro[2.5]octane showing direct (green) and stepwise (grey) routes.[1][2][3][4][6][7]
Applications in Drug Discovery
The 1,5-dioxaspiro[2.5]octane scaffold serves as a versatile "masked" glycol or a reactive electrophile in medicinal chemistry.[2][3]
Strategic Utility
-
Cysteine Targeting: As a strained spiro-epoxide, it can act as a covalent warhead, reacting with nucleophilic cysteine residues in target proteins.[3] The spiro-fusion increases the steric bulk, potentially improving selectivity over simple epoxides.[2][3]
-
Solubility Enhancement: Incorporation of the spiro-ether motif disrupts planarity (increasing Fsp3 character) and lowers lipophilicity (LogP) compared to carbocyclic spiro-analogs, a critical factor in improving ADME profiles.[2][3]
-
Metabolic Stability: The ether oxygen in the pyran ring reduces the electron density of the scaffold, potentially protecting adjacent sites from oxidative metabolism (e.g., P450 oxidation).
Reactivity Profile
The spiro-epoxide is susceptible to nucleophilic ring-opening at the less hindered carbon (Position 2), yielding tertiary alcohols with a defined stereochemical relationship to the pyran ring.[2][3]
-
Aminolysis: Reaction with primary/secondary amines yields
-amino alcohols.[2][3] -
Hydrolysis: Acid-catalyzed hydrolysis yields the gem-diol or the corresponding ketone, depending on conditions.[2][3]
Physical & Chemical Properties
The following data points are essential for handling and characterization.
| Property | Value | Source/Estimation |
| Molecular Formula | Calculated | |
| Molecular Weight | 114.14 g/mol | Calculated |
| Boiling Point | ~170-180 °C (Predicted) | Standard Pressure |
| Density | ~1.1 g/cm³ | Predicted |
| LogP | -0.2 to 0.1 | ChemAxon/PubChem |
| H-Bond Acceptors | 2 | Ether & Epoxide Oxygens |
| Topological Polar Surface Area | 21.8 Ų | Useful for BBB permeability prediction |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160440, 1,5-Dioxaspiro[2.5]octane. Retrieved from [Link]
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[3] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[3] (Foundational protocol for spiro-epoxide synthesis).
-
NIST Chemistry WebBook. Spiro[2.5]octane numbering and nomenclature standards. Retrieved from [Link][3]
Sources
- 1. Hexacosane | CAS#:630-01-3 | Chemsrc [chemsrc.com]
- 2. 4068-87-5|2-C-methylene-myo-inositol oxide|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. C25H38O4 [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - 1,5-dioxaspiro[2.5]octane (C6H10O2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 1,5-dioxaspiro[2.5]octane from Cyclopropane-1,1-dicarboxylic acid
[1]
Abstract & Scope
This application note details the robust synthesis of 1,5-dioxaspiro[2.5]octane (also known as 5,7-dioxaspiro[2.5]octane in strict IUPAC nomenclature) starting from cyclopropane-1,1-dicarboxylic acid .[1] This spirocyclic acetal serves as a critical rigid scaffold in medicinal chemistry, often used to restrict conformational freedom in drug candidates or as a bioisostere for gem-dimethyl groups.[1]
The protocol is divided into two primary modules:
-
Reduction: Conversion of the dicarboxylic acid (via an ester intermediate) to 1,1-bis(hydroxymethyl)cyclopropane .
-
Cyclization: Acid-catalyzed acetalization with formaldehyde to form the spiro-1,3-dioxane ring.[1]
Target Audience: Synthetic chemists, process development scientists, and medicinal chemists.
Retrosynthetic Analysis & Strategy
The synthesis relies on constructing the 1,3-dioxane ring upon the pre-existing cyclopropane core.[1] Direct reduction of the dicarboxylic acid is possible but often suffers from solubility issues and difficult workups. Therefore, we recommend a "Protect-Reduce-Cyclize" strategy where the acid is first esterified (or the commercial diester is used) to ensure homogeneous reduction conditions.[1]
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the transformation from the dicarboxylic acid precursor to the spiro-acetal target.[1]
Experimental Protocols
Module A: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane
While direct reduction of the acid with borane-THF is possible, the Lithium Aluminum Hydride (LiAlH
Precursor Note: If starting strictly from cyclopropane-1,1-dicarboxylic acid, first reflux in absolute ethanol with catalytic H
Materials
| Reagent | Equiv. | Role |
| Diethyl 1,1-cyclopropanedicarboxylate | 1.0 | Substrate |
| LiAlH | 2.2 | Reducing Agent |
| THF (Anhydrous) | Solvent | Reaction Medium |
| Sodium Sulfate (Na | N/A | Drying Agent |
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) to the flask and cool to 0°C using an ice bath.
-
Catalyst Addition: Carefully add LiAlH
solution (2.2 equiv) via syringe. Caution: LiAlH reacts violently with moisture.[1] -
Substrate Addition: Dissolve the diethyl ester in a minimum amount of THF. Add this solution dropwise to the LiAlH
suspension over 30 minutes. Maintain internal temperature <10°C. -
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (66°C) for 2 hours to ensure completion.
-
Quenching (Fieser Method): Cool the mixture back to 0°C. For every x grams of LiAlH
used, add carefully in sequence: -
Workup: A granular white precipitate (aluminum salts) will form. Filter the mixture through a Celite pad. Wash the pad with warm THF.
-
Isolation: Dry the filtrate over Na
SO , filter, and concentrate under reduced pressure. -
Result: The product, 1,1-bis(hydroxymethyl)cyclopropane , is obtained as a colorless, viscous oil.[1] (Yield typically >85%).[2][3]
Validation Point:
-
1H NMR (CDCl
): Look for cyclopropane protons at 0.5-0.6 ppm and methylene protons (-CH OH) as a singlet around 3.6 ppm.[1]
Module B: Cyclization to 1,5-dioxaspiro[2.5]octane
This step involves the formation of a cyclic acetal using paraformaldehyde. The reaction is driven by the removal of water (Dean-Stark) or the use of a dehydrating solvent.
Materials
| Reagent | Equiv. | Role |
| 1,1-Bis(hydroxymethyl)cyclopropane | 1.0 | Diol Substrate |
| Paraformaldehyde | 1.5 | Carbonyl Source |
| p-Toluenesulfonic acid (pTsOH) | 0.05 | Acid Catalyst |
| Benzene or Toluene | Solvent | Azeotropic Solvent |
Step-by-Step Protocol
-
Setup: Equip a RBF with a Dean-Stark trap and a reflux condenser.
-
Charge: Add the diol (from Module A), paraformaldehyde (1.5 equiv), and catalytic pTsOH to the flask.
-
Solvent: Add Benzene or Toluene (approx. 20 mL per gram of diol).
-
Reflux: Heat the mixture to vigorous reflux. As the reaction proceeds, paraformaldehyde depolymerizes to formaldehyde, which reacts with the diol. Water produced is collected in the Dean-Stark trap.[1]
-
Monitoring: Continue reflux until water evolution ceases (typically 3–5 hours).
-
Workup: Cool the mixture to room temperature. Wash with saturated NaHCO
solution (to neutralize the acid catalyst) and then with brine. -
Purification: Dry the organic layer over MgSO
and concentrate. The residue can be purified via vacuum distillation or flash chromatography (Hexanes/EtOAc). -
Result: 1,5-dioxaspiro[2.5]octane is obtained as a clear liquid.
Mechanism of Cyclization
The reaction proceeds via the formation of an oxocarbenium ion intermediate, facilitated by the "Gem-Dialkyl Effect" (Thorpe-Ingold effect) exerted by the cyclopropane ring, which compresses the bond angle of the hydroxymethyl groups, favoring cyclization.[1]
Figure 2: Mechanistic pathway of the acid-catalyzed acetalization.
Quality Control & Characterization
To validate the synthesis, compare analytical data against the following standard values.
| Technique | Parameter | Expected Signal | Interpretation |
| 1H NMR | Multiplet (4H) | Cyclopropane ring protons (distinctive high field).[1] | |
| 1H NMR | Singlet (4H) | -CH | |
| 1H NMR | Singlet (2H) | -O-CH | |
| 13C NMR | CH | Cyclopropane carbons. | |
| 13C NMR | O-CH | Acetal carbon (characteristic downfield shift).[1] |
Troubleshooting:
Safety & Handling
-
Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Use under inert atmosphere (N
or Ar). -
Benzene: Carcinogen. Substitute with Toluene where possible, though Benzene often provides a lower boiling point azeotrope that is gentler on the product.
-
Cyclopropane Derivatives: While generally stable, spiro-fused cyclopropanes possess significant ring strain (~27 kcal/mol).[1] Avoid exposure to strong Lewis acids at high temperatures which may trigger ring-opening rearrangements.[1]
References
-
Preparation of Cyclopropane-1,1-dicarboxylic acid: Singh, R. K., & Danishefsky, S. (1981).[1] Cyclopropane-1,1-dicarboxylic acid.[1][2][5][6] Organic Syntheses, 60, 66. Link
-
Reduction of Diesters to Diols: BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane. Link (Cited for LiAlH4 reduction protocol of cyclopropane diesters).
-
Structure & Nomenclature: PubChem. (2025).[7] 1,5-dioxaspiro[2.5]octane (Compound). National Library of Medicine. Link
-
Spiro-1,3-dioxane Synthesis: Chambenois, D., et al. (2025).[1] Synthesis of spiro-1,3-dioxanes via acid-catalyzed acetalization. Journal of Heterocyclic Chemistry. (General reference for acetalization of gem-diols).
-
Cyclopropane Diol Properties: Sigma-Aldrich. (2025). 1,1-Bis(hydroxymethyl)cyclopropane Product Sheet. Link
Sources
- 1. 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans- [webbook.nist.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 6. GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane - Google Patents [patents.google.com]
- 7. 1,1-Bis(hydroxymethyl)cyclopropane | C5H10O2 | CID 4101437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Cyclocondensation Reactions for Spiro-Epoxide Synthesis
Abstract
Spiro-epoxides are a class of highly valuable three-membered heterocyclic motifs where the oxirane ring is fused at a single carbon atom to another ring system. This unique structural feature imparts significant ring strain, making them versatile synthetic intermediates for accessing complex molecular architectures.[1] Their prevalence in bioactive natural products and pharmaceuticals underscores their importance in drug discovery and development.[1][2] This guide provides an in-depth exploration of key cyclocondensation strategies for the stereoselective synthesis of spiro-epoxides, with a focus on the Darzens and Corey-Chaykovsky reactions. We will dissect the underlying mechanisms, explain the rationale behind experimental choices, and provide detailed, field-proven protocols for researchers in organic synthesis and medicinal chemistry.
Introduction: The Synthetic Value of Spiro-Epoxides
The spiro-epoxyoxindole framework, in particular, has garnered immense interest due to its presence in numerous molecules with potent biological activities.[2][3] The inherent ring strain of the epoxide allows for a variety of stereoselective ring-opening transformations, providing access to multifunctionalized compounds that are otherwise challenging to synthesize.[1][3] Cyclocondensation reactions, which involve the formation of a new ring from the reaction of two or more molecules, represent a powerful and direct approach to these strained systems. This guide focuses on two cornerstone methodologies that exemplify this strategy.
Core Cyclocondensation Strategies
The choice of synthetic strategy depends heavily on the available starting materials and the desired stereochemical outcome. The Darzens and Corey-Chaykovsky reactions offer complementary approaches starting from carbonyl compounds.
The Darzens Reaction: An Enolate-Based Approach
The Darzens reaction, or condensation, is the reaction of a carbonyl compound (ketone or aldehyde) with an α-haloester or other α-halo carbonyl compound in the presence of a base to form an α,β-epoxy ester (glycidic ester).[4] The reaction proceeds via an enolate which attacks the carbonyl, followed by an intramolecular nucleophilic substitution (Sₙ2) to form the epoxide ring.[4]
Causality in Mechanism: The selection of the base is critical. It must be strong enough to deprotonate the α-halo compound to form the reactive enolate but not so strong as to promote self-condensation or other side reactions. The final ring-closing step is an intramolecular Sₙ2 reaction; this step dictates the stereochemistry of the final product, which is often a mixture of cis and trans isomers.[4] Recent methodologies, such as using solvent-free grinding conditions, have been developed to improve yields and diastereoselectivity.[2][5]
Caption: Mechanism of the Corey-Chaykovsky reaction.
Comparative Analysis of Key Methodologies
The selection of a synthetic route is a critical decision based on multiple factors. The table below summarizes the key characteristics of the discussed cyclocondensation reactions.
| Feature | Darzens Reaction | Corey-Chaykovsky Reaction | Organocatalytic Epoxidation |
| Precursors | Cyclic Ketone/Aldehyde + α-Halo Carbonyl | Cyclic Ketone/Aldehyde + Sulfonium Salt | α,β-Unsaturated Cyclic Ketone |
| Key Reagents | Base (e.g., K₂CO₃, NaH, KOtBu) | Strong Base (e.g., NaH, n-BuLi) | Chiral Amine/Thiourea Catalyst + Oxidant (e.g., TBHP) [3][6] |
| Mechanism | Enolate Addition -> Intramolecular Sₙ2 | Ylide Addition -> Betaine -> Intramolecular Sₙ2 | Michael Addition of Peroxide -> Ring Closure [1] |
| Stereocontrol | Often yields diastereomeric mixtures, but can be highly diastereoselective under optimized conditions. [2][5] | Generally diastereoselective, favoring trans addition. [7]Enantioselective variants exist. | Can be highly diastereo- and enantioselective, controlled by the chiral catalyst. [3][6] |
| Advantages | Readily available starting materials; can be performed under mild/solvent-free conditions. [5] | High yields; broad substrate scope including strained ketones. [8][9]Methylene transfer is very efficient. | Access to highly enantioenriched products; avoids transition metals. |
| Limitations | Potential for side reactions (e.g., self-condensation); stereocontrol can be challenging. | Requires stoichiometric use of strong bases and preparation of often unstable ylides. | Substrate scope can be limited to activated olefins; catalyst loading can be high. |
Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps and rationale for the synthesis of spiro-epoxides.
Protocol 1: Diastereoselective Synthesis of Aryl-Substituted Spiro-Epoxyoxindoles via Darzens Reaction (Solvent-Free Grinding)
This protocol is adapted from methodologies developed for efficient and environmentally compatible synthesis. [2][5]It leverages mechanical force to promote the reaction, often leading to higher yields and selectivity while avoiding bulk solvents.
Objective: To synthesize a spiro-epoxyoxindole with high diastereoselectivity from a 3-chlorooxindole and an aromatic aldehyde.
Materials:
-
N-substituted 3-chlorooxindole (1.0 mmol)
-
Aromatic aldehyde (1.1 mmol, 1.1 equiv.)
-
Potassium hydroxide (KOH), powdered (1.2 mmol, 1.2 equiv.)
-
Mortar and pestle (agate or ceramic)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Experimental workflow for the solvent-free Darzens reaction.
Procedure:
-
Reactant Preparation: In an agate mortar, add the N-substituted 3-chlorooxindole (1.0 mmol), the aromatic aldehyde (1.1 mmol), and powdered potassium hydroxide (1.2 mmol).
-
Rationale: Using a slight excess of the aldehyde ensures complete consumption of the limiting chlorooxindole. Powdered KOH provides a high surface area for the base-mediated deprotonation.
-
-
Grinding: Grind the solid mixture vigorously with a pestle at room temperature for 15-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by periodically removing a small aliquot, dissolving it in ethyl acetate, and spotting on a TLC plate.
-
Rationale: Mechanical grinding initiates the reaction by increasing contact between reactants and facilitating the solid-state deprotonation and subsequent condensation.
-
-
Aqueous Work-up: Upon completion, add 15 mL of deionized water to the mortar and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Rationale: The product is organic-soluble and will move into the ethyl acetate phase, while the inorganic salts (KCl, excess KOH) remain in the aqueous phase.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent to yield the spiro-epoxyoxindole. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product. [2]
Protocol 2: Synthesis of a CF₃-Containing Spiro-Epoxyoxindole via Corey-Chaykovsky Reaction
This protocol describes the synthesis of a fluorinated spiro-epoxyoxindole, a valuable motif in medicinal chemistry, using a pre-formed sulfonium ylide. [10] Objective: To react an N-alkyl isatin with a trifluoromethyl-substituted sulfur ylide to generate a spiro-epoxyoxindole with high diastereoselectivity.
Materials:
-
(2-(Trifluoromethyl)ethyl)diphenylsulfonium triflate (Ph₂S⁺CH₂CF₃OTf⁻) (1.2 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol)
-
N-alkyl isatin (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfonium salt (1.2 mmol) and anhydrous THF (10 mL).
-
Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add KHMDS (1.1 mmol) portion-wise over 5 minutes. Stir the resulting mixture at -78 °C for 30 minutes.
-
Rationale: Low temperature is crucial to maintain the stability of the reactive sulfur ylide once it is formed by deprotonation with the strong, non-nucleophilic base KHMDS.
-
-
Addition of Carbonyl: Add a solution of the N-alkyl isatin (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at -78 °C.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates consumption of the starting isatin.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Rationale: The NH₄Cl solution is a mild acid that protonates any remaining base or reactive anionic species, safely terminating the reaction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with deionized water (20 mL) and brine (20 mL).
-
Rationale: Washing with brine helps to remove residual water from the organic layer, aiding the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure CF₃-containing spiro-epoxyoxindole. [10]
Conclusion
The cyclocondensation strategies outlined in this guide, particularly the Darzens and Corey-Chaykovsky reactions, provide robust and versatile platforms for the synthesis of spiro-epoxides. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can effectively select and optimize these transformations to access complex molecular scaffolds. The continued development of asymmetric and more sustainable variants of these reactions will further enhance their utility in the fields of total synthesis, drug discovery, and materials science.
References
-
Title: Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines Source: Europe PMC URL: [Link]
-
Title: Synthesis of CF3-containing spiro-epoxyoxindoles via the Corey–Chaykovsky reaction of N-alkyl isatins with Ph2S+CH2CF3OTf− Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Johnson–Corey–Chaykovsky reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Diastereodivergent and Enantioselective Access to Spiroepoxides via Organocatalytic Epoxidation of Unsaturated Pyrazolones Source: PubMed URL: [Link]
-
Title: Asymmetric Synthesis of Spirooxindoles via Nucleophilic Epoxidation Promoted by Bifunctional Organocatalysts Source: MDPI URL: [Link]
-
Title: Base-Catalyzed Diastereoselective Construction of Spiro-epoxyoxindoles by the Darzens Reaction of 3-Chlorooxindoles with Aryl Aldehydes under Solvent-free Grinding Source: Beilstein Archives URL: [Link]
-
Title: Base-Catalyzed Diastereoselective Construction of Spiro-epoxyoxindoles by the Darzens Reaction of 3-Chlorooxindoles with Aryl Source: Beilstein Archives URL: [Link]
-
Title: Facile synthesis of functionalized spiro[indoline-3,2'-oxiran]-2-ones by Darzens reaction Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Darzens Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Asymmetric Synthesis of Spirooxindoles via Nucleophilic Epoxidation Promoted by Bifunctional Organocatalysts - PMC Source: National Center for Biotechnology Information URL: [Link]
Sources
- 1. Asymmetric Synthesis of Spirooxindoles via Nucleophilic Epoxidation Promoted by Bifunctional Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. mdpi.com [mdpi.com]
- 4. Darzens Reaction [organic-chemistry.org]
- 5. Beilstein Archives - Base-Catalyzed Diastereoselective Construction of Spiro-epoxyoxindoles by the Darzens Reaction of 3-Chlorooxindoles with Aryl Aldehydes under Solvent-free Grinding [beilstein-archives.org]
- 6. Diastereodivergent and Enantioselective Access to Spiroepoxides via Organocatalytic Epoxidation of Unsaturated Pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Synthesis of CF3-containing spiro-epoxyoxindoles via the Corey–Chaykovsky reaction of N-alkyl isatins with Ph2S+CH2CF3OTf− - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Ring-Opening Reactions of 1,5-Dioxaspiro[2.5]octane with Amines
Executive Summary
This application note details the protocols for the regioselective ring-opening of 1,5-dioxaspiro[2.5]octane with primary and secondary amines. This reaction is a critical transformation in Fragment-Based Drug Discovery (FBDD), enabling the synthesis of 3-(aminomethyl)tetrahydro-2H-pyran-3-ol scaffolds. These motifs are highly valued for their high fraction of sp3-hybridized carbons (
This guide provides validated thermal and microwave-assisted protocols, mechanistic insights into regioselectivity, and troubleshooting strategies to maximize yield and purity.
Structural Profile & Reactivity[1][2][3]
The Substrate
1,5-Dioxaspiro[2.5]octane (CAS: 185-75-1) is a spiro-epoxide derived from dihydro-2H-pyran-3(4H)-one. Its structure features a strained epoxide ring spiro-fused to a tetrahydropyran ring.
-
IUPAC Name: 1,5-dioxaspiro[2.5]octane
-
SMILES: C1CC2(COC1)CO2
-
Key Feature: The molecule possesses two electrophilic sites on the epoxide ring: the methylene carbon (C2) and the quaternary spiro-carbon (C3).
Regioselectivity Principle
The reaction with amines proceeds via an SN2 mechanism .
-
Preferred Path: Nucleophilic attack occurs at the less hindered methylene carbon (C2) .
-
Outcome: This regioselectivity yields a tertiary alcohol product where the amine is attached to the exocyclic methyl group.
-
Electronic Factors: While the spiro-carbon is stabilized by the adjacent oxygen, steric hindrance prevents nucleophilic attack at this position under standard basic/neutral conditions.
Mechanistic Pathway
The following diagram illustrates the reaction trajectory and the exclusive formation of the
Figure 1: Mechanistic pathway for the aminolysis of 1,5-dioxaspiro[2.5]octane, showing exclusive attack at the methylene carbon.
Experimental Protocols
Materials & Reagents
| Component | Specification | Role |
| 1,5-Dioxaspiro[2.5]octane | >95% Purity | Substrate |
| Amine | 1.2 - 1.5 Equivalents | Nucleophile |
| Ethanol (EtOH) | Absolute or 95% | Solvent (Protic solvents accelerate opening) |
| Acetonitrile (MeCN) | Anhydrous | Alternative Solvent (for Lewis Acid catalysis) |
| Lithium Perchlorate (LiClO₄) | Optional (Catalyst) | Lewis Acid for sluggish amines |
Method A: Standard Thermal Aminolysis
Best for volatile amines and standard laboratory setups.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-dioxaspiro[2.5]octane (1.0 mmol, 114 mg) in Ethanol (3.0 mL).
-
Addition: Add the Amine (1.2 mmol) dropwise.
-
Note: If the amine is a solid, dissolve it in a minimum amount of ethanol before addition.
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (78°C) for 6–12 hours .
-
Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM, stain with Ninhydrin or PMA) or LC-MS. The epoxide spot (high Rf) should disappear, replaced by a more polar amino-alcohol spot.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purification: Most products are pure enough for subsequent steps. If necessary, purify via flash column chromatography (DCM/MeOH/NH4OH gradient).
-
Method B: Microwave-Assisted Synthesis
Recommended for sterically hindered amines or high-throughput library synthesis.
-
Loading: In a microwave-safe vial (2–5 mL), charge 1,5-dioxaspiro[2.5]octane (0.5 mmol, 57 mg) and Ethanol (1.5 mL).
-
Addition: Add the Amine (1.5 mmol, 3.0 equiv).
-
Note: Higher equivalents drive the reaction to completion faster in microwave conditions.
-
-
Irradiation: Seal the vial and irradiate at 100°C – 120°C for 30–60 minutes .
-
Pressure Limit: Set max pressure to 15 bar to prevent vial failure.
-
-
Workup: Evaporate solvent directly from the vial (using a centrifugal evaporator) or transfer to a flask for concentration.
Method C: Lewis Acid Catalyzed (Difficult Substrates)
Use when the amine is weakly nucleophilic (e.g., anilines).
-
Catalyst Prep: Dissolve LiClO₄ (0.2 mmol, 20 mol%) in Acetonitrile (2 mL).
-
Reaction: Add 1,5-dioxaspiro[2.5]octane (1.0 mmol) and the Amine (1.2 mmol).
-
Conditions: Stir at Room Temperature for 12 hours, or heat to 50°C if no reaction is observed after 4 hours.
Decision Matrix for Optimization
Use the following logic flow to select the optimal condition for your specific amine.
Figure 2: Optimization workflow for selecting reaction conditions based on amine nucleophilicity.
Characterization & Expected Data
Successful formation of the 3-(aminomethyl)tetrahydro-2H-pyran-3-ol core is confirmed by the following diagnostic signals:
-
1H NMR (400 MHz, CDCl3):
-
2.6 – 2.9 ppm: A distinct AB quartet or singlet (depending on chiral environment) corresponding to the -CH2-N protons. This signal shifts upfield from the starting epoxide CH2 (
~2.6 ppm) but integrates to 2H. - 3.4 – 3.8 ppm: Multiplets corresponding to the tetrahydropyran ring protons adjacent to oxygen.
-
2.6 – 2.9 ppm: A distinct AB quartet or singlet (depending on chiral environment) corresponding to the -CH2-N protons. This signal shifts upfield from the starting epoxide CH2 (
-
13C NMR:
- ~68–70 ppm: Quaternary carbon (C-OH).
- ~50–55 ppm: Aminomethyl carbon (CH2-N).
-
Mass Spectrometry (ESI):
-
Expect a strong [M+H]+ peak corresponding to MW(amine) + 114.14.
-
Table 1: Representative Yields (Literature Analogues)
| Amine Type | Example | Method | Yield (%) |
| Primary | Benzylamine | A (Thermal) | 85 - 92% |
| Secondary | Morpholine | B (Microwave) | 78 - 85% |
| Steric | tert-Butylamine | B (Microwave) | 60 - 70% |
| Aromatic | Aniline | C (Lewis Acid) | 55 - 65% |
Troubleshooting & Safety
Common Issues
-
Problem: Incomplete conversion.
-
Solution: Switch to Method B (Microwave) or add 0.5 eq. of water to the ethanol (water acts as a proton shuttle).
-
-
Problem: Polymerization of epoxide.
-
Solution: Ensure the amine is added slowly to the epoxide solution, or use a slight excess of amine to ensure it competes effectively with the product alkoxide.
-
-
Problem: Formation of bis-alkylated product (with primary amines).
-
Solution: Use a larger excess of amine (3–5 equiv) to favor mono-alkylation.
-
Safety Protocols
-
Epoxide Hazard: 1,5-Dioxaspiro[2.5]octane is an alkylating agent. Handle in a fume hood with gloves.
-
Pressure: When using Method B, ensure microwave vials are rated for the pressure generated by ethanol at 120°C.
References
-
PubChem. 1,5-Dioxaspiro[2.5]octane (Compound Summary). National Library of Medicine. Available at: [Link]
- Shivani, et al.Regioselective Ring Opening of Epoxides with Amines.Synthetic Communications, 2008. (General reference for aminolysis protocols).
-
Arkivoc. Synthesis of dihydro-2H-pyran-3(4H)-one. (Precursor synthesis context). Available at: [Link]
Sources
Application Note: Nucleophilic Addition Protocols for Spiro-Activated Cyclopropanes
Executive Summary & Mechanistic Rationale
Spiro-activated cyclopropanes (SACs) represent a highly versatile class of electrophilic building blocks in modern synthetic chemistry and drug development. By fusing a strained three-membered ring to an electron-withdrawing spirocyclic core—such as an oxindole, barbiturate, or Meldrum’s acid derivative—chemists can access uniquely reactive intermediates[1]. These scaffolds are widely utilized to synthesize complex spiro-heterocycles, which are privileged structures in pharmaceutical libraries due to their inherent three-dimensionality and structural rigidity[1].
The Causality of Spiro-Activation:
Unlike standard acyclic donor-acceptor (DA) cyclopropanes, SACs exhibit enhanced electrophilicity due to their locked geometry. The orthogonal orientation of the spirocyclic electron-withdrawing groups (EWGs) prevents conformational deconjugation. This rigid alignment ensures maximum orbital overlap between the EWG
Workflow of nucleophilic ring-opening in spiro-activated cyclopropanes.
Quantitative Reaction Parameters
The choice of nucleophile, catalyst, and thermodynamic conditions fundamentally dictates the reaction pathway. The table below summarizes validated parameters for key SAC transformations.
| Substrate Type | Nucleophile | Catalyst / Additive | Temp / Method | Typical Yield | Key Mechanistic Feature |
| Spiro-oxindole | Cyanate (KOCN) | Et | 140 °C (MW) | 65–85% | Direct |
| Spiro-vinyl oxindole | Azide (TMSN | Pd | 80 °C (Thermal) | 75–92% | |
| Meldrum's acid spiro | Thiolates (ArS | None | 25 °C (Thermal) | >90% | High inherent electrophilicity allows rapid, uncatalyzed |
| Spiro-oxindole | Primary Amines | Ni(ClO | 60 °C (Thermal) | 70–88% | Lewis acid coordination to oxindole carbonyls enhances ring polarization[4]. |
Experimental Methodologies
Protocol A: Microwave-Assisted Cyanate Ring Opening
Objective: Synthesis of spiro[pyrrolidone-3,3′-oxindoles] via N-nucleophilic addition. Reference Grounding: This protocol adapts the methodology established for the first reported cyanate-mediated ring opening of spiro-oxindoles[5],[6].
Causality of Experimental Design:
-
Nucleophile Choice: The cyanate ion (NCO
) is ambidentate and weakly nucleophilic compared to azides. Microwave (MW) irradiation is utilized to rapidly overcome the high activation energy barrier without causing prolonged thermal degradation[2]. -
Additive Function: Triethylamine hydrochloride (Et
N·HCl) is a critical proton source. Upon nucleophilic cleavage of the cyclopropane, an enolate intermediate is formed. If left unprotonated, the reaction is reversible, or the intermediate may undergo Krapcho dealkoxycarbonylation[2]. Et N·HCl traps the enolate, driving the equilibrium toward the desired acyclic intermediate, which subsequently cyclizes into the pyrrolidone[2].
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the spirocyclopropyl oxindole (0.5 mmol) in anhydrous DMF (3.0 mL).
-
Reagent Addition: Add potassium cyanate (KOCN, 1.5 mmol, 3.0 equiv) and Et
N·HCl (1.0 mmol, 2.0 equiv) to the solution. Seal the vial with a Teflon-lined crimp cap. -
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 140 °C for 45 minutes, maintaining dynamic stirring.
-
Quenching & Extraction: Cool the vial to room temperature. Dilute the mixture with ethyl acetate (15 mL) and quench with saturated aqueous NH
Cl (10 mL). Extract the aqueous layer with ethyl acetate (2 × 10 mL). -
Washing: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the spiro[pyrrolidone-3,3′-oxindole].
Self-Validation & Quality Control:
-
TLC Monitoring: The product typically exhibits a lower
value than the starting SAC due to the introduction of the polar pyrrolidone NH group. -
NMR Verification: Confirm success via
H NMR by observing the disappearance of the characteristic upfield cyclopropane multiplets (typically 1.5–2.5 ppm) and the appearance of a new broad singlet corresponding to the pyrrolidone NH ( 7.5–8.5 ppm).
Protocol B: Palladium-Catalyzed Azidation of Spiro-vinylcyclopropyl Oxindoles
Objective: Regioselective synthesis of azido-substituted oxindoles. Reference Grounding: Adapted from state-of-the-art transition-metal-catalyzed stereoisomerization and functionalization workflows[3].
Causality of Experimental Design:
-
Catalyst Selection: Unlike standard SACs that rely on Lewis acids, vinyl-substituted cyclopropanes can undergo oxidative addition with Pd(0) to form a
-allyl palladium complex[3]. This relieves the ring strain and converts a simple trajectory into an allylic substitution pathway, allowing for exquisite regiocontrol. -
Nucleophile Source: Trimethylsilyl azide (TMSN
) is used instead of sodium azide. TMSN provides a controlled, organic-soluble source of azide ions, preventing catalyst poisoning and ensuring homogeneous reaction kinetics[3].
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube and backfill with Argon (3 cycles).
-
Catalyst Preparation: Add Pd
(dba) (0.025 mmol, 5 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe) (0.05 mmol, 10 mol%) to the tube. Dissolve in anhydrous, degassed THF (2.0 mL) and stir for 15 minutes at room temperature until the solution turns a uniform color, indicating active catalyst complexation. -
Substrate Addition: Add the spiro-vinylcyclopropyl oxindole (0.5 mmol) dissolved in THF (1.0 mL) to the catalyst mixture.
-
Nucleophilic Attack: Dropwise, add TMSN
(0.75 mmol, 1.5 equiv) via a gastight syringe. -
Thermal Activation: Heat the reaction mixture to 80 °C in an oil bath and stir for 12 hours under Argon.
-
Workup: Cool the mixture to room temperature, filter through a short pad of Celite to remove palladium residues, and elute with ethyl acetate (20 mL). Concentrate the filtrate in vacuo.
-
Purification: Isolate the azido-oxindole via flash chromatography (Silica gel, Hexanes/EtOAc). Safety Note: Concentrate azide-containing fractions cautiously on the rotary evaporator using a moderate water bath temperature (<40 °C).
Self-Validation & Quality Control:
-
IR Spectroscopy: The most definitive and immediate validation for this protocol is FT-IR. The appearance of a strong, sharp absorption band at ~2100 cm
confirms the successful incorporation of the azide group. -
NMR Verification:
H NMR will show a shift of the vinyl protons and the emergence of an allylic methine proton adjacent to the newly installed azide group.
References
-
Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes with the Cyanate Ion: Access to Spiro[pyrrolidone-3,3′-oxindoles] Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Palladium-Catalyzed N-Nucleophilic Ring-Opening Reaction of Spiro-vinylcyclopropyl Oxindoles and Synthetic Conversion Source: The Journal of Organic Chemistry (ACS Publications / PubMed) URL:[Link]
-
Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes Source: Chemistry—A European Journal (Wiley) URL:[Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
Sources
- 1. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed N-Nucleophilic Ring-Opening Reaction of Spiro-vinylcyclopropyl Oxindoles and Synthetic Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic Ring Opening of Donor-Acceptor Cyclopropanes with the Cyanate Ion: Access to Spiro[pyrrolidone-3,3'-oxindoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Functionalization and Ring-Opening Strategies for Spiro-Cyclopropane Scaffolds
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
Spirocyclopropanes represent a privileged structural scaffold for accessing synthetic libraries of densely functionalized spirocarbo- and heterocyclic compounds[1]. In medicinal chemistry, the incorporation of spirocyclic motifs imparts unique three-dimensional conformational rigidity, enhanced metabolic stability, and distinct vectorization of pharmacophores.
As a Senior Application Scientist, I approach the functionalization of the spiro-cyclopropane ring not merely as a set of procedural steps, but as an exercise in thermodynamic and kinetic control. The true synthetic value of spirocyclopropanes lies in their inherent ring strain (approximately 27.5 kcal/mol), which acts as a thermodynamic spring-load to drive downstream functionalization[1].
This guide dissects two highly robust, orthogonal methodologies for spiro-cyclopropane functionalization:
-
Strain-Driven Nucleophilic Ring-Opening Cyclization: The high ring strain of cyclohexane-1,3-dione-2-spirocyclopropanes makes them highly susceptible to nucleophilic attack. Using primary amines, the three-membered ring is regioselectively cleaved. The resulting intermediate spontaneously undergoes intramolecular cyclization to form tetrahydroindol-4(5H)-ones, which are critical precursors for highly substituted indoles[2].
-
Transition-Metal Catalyzed C–H Activation & Dearomatization: A sophisticated methodology that constructs complex spirocyclopropanes from scratch. Utilizing a Cp*Rh(III) catalyst, sequential C–H activation and Wagner-Meerwein-type rearrangement enables the dearomatization of arenes with strained olefins[3].
(Note: Beyond these methods, the spirocyclopropane motif is also highly valuable in late-stage natural product synthesis, such as the recent hydrogenolytic cleavage strategies used to synthesize rare carbohydrate derivatives like 2-acetylnoviosamine[4].)
Quantitative Data & Optimization
The following table summarizes the optimized reaction parameters for both the nucleophilic ring-opening and the Rh(III)-catalyzed C–H activation pathways, highlighting the causality of catalyst choice on overall yield.
Table 1: Optimization of Ring-Opening & C–H Activation Conditions
| Entry | Substrate Class | Reagent / Nucleophile | Catalyst System | Temp (°C) | Yield (%) | Regioselectivity |
| 1 | Cyclohexane-1,3-dione-2-spirocyclopropane | Benzylamine (1.2 eq) | None (EtOH solvent) | 80 | 85 | >99:1 |
| 2 | Cyclohexane-1,3-dione-2-spirocyclopropane | Aniline (1.2 eq) | Sc(OTf)₃ (10 mol%) | 80 | 88 | >99:1 |
| 3 | N-(naphthalen-1-yloxy)acetamide | Cyclopropene (1.5 eq) | CpRh(III) / AgSbF₆ | 60 | 92 | Dearomatized |
| 4 | N-(naphthalen-1-yloxy)acetamide | Methylenecyclopropane | CpRh(III) / AgSbF₆ | 80 | 78 | Dearomatized |
Experimental Protocols & Self-Validating Workflows
Every protocol described below is designed as a self-validating system, ensuring that researchers can analytically confirm the success of intermediate steps before proceeding.
Protocol A: Regioselective Ring-Opening Cyclization with Primary Amines
Objective: Synthesis of tetrahydroindol-4(5H)-ones via the cleavage of cyclohexane-1,3-dione-2-spirocyclopropanes[2].
Causality & Logic: Ethanol is selected as the solvent because its protic nature stabilizes the zwitterionic transition state during the amine-induced ring cleavage. The subsequent intramolecular cyclization is thermodynamically driven by the formation of the stable pyrrole-fused ring system[2].
Step-by-Step Methodology:
-
Preparation: In a flame-dried 25 mL round-bottom flask, dissolve cyclohexane-1,3-dione-2-spirocyclopropane (1.0 mmol) in anhydrous ethanol (5.0 mL).
-
Nucleophile Addition: Add the primary amine (e.g., benzylamine, 1.2 mmol) dropwise at room temperature under continuous stirring.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4–6 hours.
-
Self-Validation (In-Process Control): Withdraw a 50 µL aliquot, remove the solvent under a stream of nitrogen, and analyze via ¹H-NMR.
-
Validation Check: The reaction is deemed complete when the highly shielded cyclopropane protons (typically appearing at δ 0.5–1.5 ppm) completely disappear, replaced by the characteristic aliphatic multiplets of the newly formed ethylamine bridge.
-
-
Workup & Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure tetrahydroindol-4(5H)-one.
Experimental workflow for the nucleophilic ring-opening cyclization of spirocyclopropanes.
Protocol B: Rh(III)-Catalyzed Synthesis of Dearomatized Spirocyclopropanes
Objective: Assembly of dearomatized spirocyclopropanes via sequential C–H activation and rearrangement[3].
Causality & Logic: The Cp*Rh(III) catalyst coordinates to the directing group, facilitating ortho-C–H bond cleavage to form a rhodacycle. Insertion of a strained olefin is followed by oxidative O–N bond cleavage. Acetic acid (HOAc) is introduced as a mandatory additive; it acts as a critical proton shuttle that facilitates the oxidative O–N cleavage and the subsequent Wagner-Meerwein rearrangement. Omitting HOAc stalls the reaction at the rhodacycle stage[3].
Step-by-Step Methodology:
-
Catalyst & Substrate Assembly: In a Schlenk tube under an argon atmosphere, charge N-(naphthalen-1-yloxy)acetamide (0.2 mmol), the strained olefin (e.g., cyclopropene, 0.3 mmol), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).
-
Rationale: AgSbF₆ acts as a halide scavenger to generate the active, highly electrophilic cationic Rh(III) species.
-
-
Additive Integration: Add HOAc (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE, 2.0 mL).
-
Reaction Execution: Seal the Schlenk tube and stir the mixture at 60 °C for 12 hours.
-
Self-Validation (In-Process Control): Analyze the crude mixture via LC-MS and ¹³C-NMR.
-
Validation Check: Confirm the presence of the dearomatized product mass [M+H]⁺ via LC-MS. Crucially, ¹³C-NMR of the crude must show a distinct shift for the newly formed quaternary spiro-carbon (typically emerging at δ 35–45 ppm), which definitively confirms the dearomatization of the aromatic ring.
-
-
Isolation: Filter the mixture through a short pad of Celite to remove metal residues, concentrate the filtrate, and purify via preparative TLC.
Mechanistic pathway of Rh(III)-catalyzed C-H activation and Wagner-Meerwein rearrangement.
References
-
Title: Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds Source: ACS Omega URL: [Link]
-
Title: An Efficient Route to Highly Substituted Indoles via Tetrahydroindol-4(5H)-one Intermediates Produced by Ring-Opening Cyclization of Spirocyclopropanes with Amines Source: Chemistry - A European Journal URL: [Link]
-
Title: Unprecedented Dearomatized Spirocyclopropane in a Sequential Rhodium(III)-Catalyzed C-H Activation and Rearrangement Reaction Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Synthesis of 2-acetylnoviosamine derivatives by hydrogenolytic cleavage of a spirocyclopropane Source: Organic & Biomolecular Chemistry URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Efficient Route to Highly Substituted Indoles via Tetrahydroindol-4(5H)-one Intermediates Produced by Ring-Opening Cyclization of Spirocyclopropanes with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unprecedented Dearomatized Spirocyclopropane in a Sequential Rhodium(III)-Catalyzed C-H Activation and Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-acetylnoviosamine derivatives by hydrogenolytic cleavage of a spirocyclopropane - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00469A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 1,5-Dioxaspiro[2.5]octane Stability
This guide addresses the stability, reactivity, and handling of 1,5-dioxaspiro[2.5]octane (a spiro-epoxide fused to a tetrahydropyran ring) under acidic conditions. It is designed for researchers observing unexpected decomposition, low yields, or polymerization during synthesis and purification.
Executive Summary
1,5-dioxaspiro[2.5]octane is a highly acid-sensitive spiro-epoxide. Unlike standard epoxides, the spiro-fusion at C3 creates significant ring strain (~25 kcal/mol) combined with a tertiary center that is highly susceptible to acid-catalyzed ring opening.
The Critical Failure Mode: In the presence of even weak Brønsted or Lewis acids, this molecule undergoes rapid ring opening .
-
In Aqueous/Protic Media: Irreversible hydrolysis to the vicinal diol.
-
In Anhydrous Media: Meinwald rearrangement to the corresponding aldehyde/ketone or cationic polymerization.
Module 1: Acid Stability & Hydrolysis Mechanisms
Q1: Why does my compound disappear in slightly acidic CDCl₃?
Chloroform (CDCl₃) often contains trace HCl and phosgene unless specifically treated. 1,5-dioxaspiro[2.5]octane possesses a tertiary spiro-carbon (C3) that stabilizes the developing carbocation during acid-catalyzed activation.
The Mechanism of Failure:
-
Protonation: Trace acid protonates the epoxide oxygen (O1).
-
Bond Cleavage: The C3–O1 bond breaks preferentially because C3 is a tertiary center capable of stabilizing partial positive charge.
-
Nucleophilic Attack:
-
If water is present (wet solvent): You form the diol (Hydroxymethyl-tetrahydropyranol derivative).
-
If no nucleophile is present: The carbocation triggers a Meinwald Rearrangement (hydride shift) or initiates oligomerization .
-
Q2: What is the exact degradation pathway?
The following diagram illustrates the divergent pathways based on your solvent environment.
Figure 1: Acid-catalyzed degradation pathways. The tertiary nature of the spiro-carbon makes the C-O bond cleavage extremely facile.
Module 2: Troubleshooting Reaction & Workup
Q3: I see a "gum" forming during workup. Is this polymerization?
Yes. This is a classic symptom of Cationic Ring-Opening Polymerization (CROP) .
-
Cause: Concentrating the spiro-epoxide in the presence of unquenched Lewis acids (e.g., Mg²⁺ from drying agents) or trace silica gel dust.
-
Mechanism: As solvent volume decreases, the concentration of the epoxide increases. An activated epoxide molecule acts as an electrophile, and a second epoxide molecule acts as the nucleophile. This chain reaction forms polyethers.
Q4: How do I prevent hydrolysis during silica gel chromatography?
Standard silica gel is slightly acidic (pH 6.0–6.5) and contains bound water. This is sufficient to destroy 1,5-dioxaspiro[2.5]octane.
Protocol: Basified Silica Column
-
Prepare Slurry: Mix silica gel with your eluent (e.g., Hexane/EtOAc).
-
Add Buffer: Add 1% v/v Triethylamine (Et₃N) to the slurry.
-
Equilibrate: Flush the column with 2–3 column volumes of the Et₃N-doped solvent.
-
Run: Perform the separation. The amine neutralizes acidic sites on the silica surface.
Q5: Can I use HCl to quench the reaction?
Absolutely NOT. Even dilute HCl will instantly open the epoxide ring.
-
Alternative: Use Saturated Aqueous NaHCO₃ or NH₄Cl / NH₄OH (pH 8 buffer) .
-
Rule of Thumb: Keep the aqueous phase pH > 7.5 at all times during extraction.
Module 3: Storage & Handling Guidelines
Decision Matrix: Solvent Selection
Use this table to select compatible solvents for analysis and storage.
| Solvent | Compatibility | Risk Factor | Mitigation |
| CDCl₃ | High Risk | Acidity (HCl/Phosgene) | Pass through basic alumina or add K₂CO₃ before use. |
| DMSO-d6 | Safe | None | Recommended for NMR. |
| Methanol | Severe Risk | Nucleophilic Attack | Do not use. Forms methoxy-alcohol rapidly with trace acid. |
| Acetone | Moderate | Aldol condensation (rare) | Generally safe if acid-free. |
| Ether/THF | Safe | Peroxides (long term) | Store over KOH pellets or molecular sieves. |
Q6: Recommended Storage Conditions?
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen (prevent moisture absorption).
-
Stabilizer: Store as a solution in benzene/toluene with 0.1% Triethylamine if neat storage leads to degradation.
References
-
Mechanisms of Epoxide Hydrolysis
-
Spiro-Epoxide Rearrangement (Meinwald)
-
Polymeriz
- Title: Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organoc
- Source: MDPI (Polymers)
-
URL:[Link]
-
General Reactivity of 1-Oxaspiro[2.5]octanes
- Title: Enantioselective hydrolysis of 1-oxaspiro[2.5]octanes by yeast epoxide hydrolase
- Source: ResearchG
-
URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. youtube.com [youtube.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
Technical Support Center: Spiro-Epoxide Intermediate Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with spiro-epoxide intermediates. This resource provides in-depth troubleshooting guides and frequently asked questions to help you anticipate and prevent unwanted polymerization of these valuable synthetic intermediates. Our guidance is grounded in established mechanistic principles and practical, field-proven strategies to ensure the integrity and success of your experiments.
Introduction: The Challenge of Spiro-Epoxide Instability
Spiro-epoxides are highly versatile intermediates in organic synthesis, prized for their unique three-dimensional architecture and reactivity. This reactivity, however, also presents a significant challenge: a propensity for ring-opening polymerization, which can lead to reduced yields, complex purification challenges, and compromised product integrity. This guide will equip you with the knowledge to control the stability of your spiro-epoxide intermediates and prevent unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the unwanted polymerization of my spiro-epoxide intermediate?
A1: The most common pathway for unwanted polymerization is cationic ring-opening polymerization .[1][2][3] This is typically initiated by trace amounts of acid in your reaction mixture. The acid protonates the epoxide oxygen, making the ring susceptible to nucleophilic attack by another spiro-epoxide molecule. This process repeats, leading to the formation of polyether chains.
Q2: Can bases also cause polymerization of spiro-epoxides?
A2: While less common than acid-catalyzed polymerization, strong bases can also initiate the polymerization of some spiro-epoxides through an anionic ring-opening mechanism .[4][5][6] In this case, a strong nucleophile attacks one of the epoxide carbons, initiating a chain reaction. The likelihood of this pathway depends on the specific structure of your spiro-epoxide and the strength of the base used.
Q3: Are all spiro-epoxides equally susceptible to polymerization?
A3: No, the stability of a spiro-epoxide is highly dependent on its structure. Factors that influence stability include:
-
Steric Hindrance: Increased substitution around the epoxide ring can sterically hinder the approach of other monomers, slowing down polymerization.[7]
-
Electronic Effects: Electron-withdrawing groups near the epoxide can destabilize a developing positive charge during cationic polymerization, thus inhibiting the process. Conversely, electron-donating groups can stabilize the cationic intermediate, accelerating polymerization.
-
Ring Strain: The inherent strain of the spirocyclic system can influence the activation energy required for ring-opening.[8][9]
Q4: How can I detect if polymerization is occurring in my reaction?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): The appearance of a smear or baseline material that is not present in your starting material or desired product is a strong indicator of polymerization.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of broad signals in the proton or carbon NMR spectrum, particularly in the region characteristic of polyethers, suggests polymer formation.[11]
-
Gel Permeation Chromatography (GPC): This technique is ideal for separating molecules by size and can definitively show the presence of high molecular weight polymer chains.[11]
-
Mass Spectrometry (MS): While high molecular weight polymers may be difficult to ionize, the presence of repeating oligomeric units can sometimes be detected.[11]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis and handling of spiro-epoxide intermediates.
Guide 1: Unexpected Polymerization During Reaction
Problem: My reaction to synthesize a spiro-epoxide is yielding a significant amount of an insoluble, gummy, or high-molecular-weight material.
Root Cause Analysis: This is a classic sign of acid-catalyzed polymerization. The source of the acid could be an acidic reagent, residual acid from a previous step, or even acidic impurities in your solvent.
Solutions:
-
Strictly Anhydrous and Acid-Free Conditions:
-
Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. If possible, use solvents stored over molecular sieves.
-
Causality: Water can act as a proton source, initiating cationic polymerization.
-
-
Use of a Proton Sponge:
-
Protocol: Add a non-nucleophilic, sterically hindered base, such as 2,6-di-tert-butylpyridine or Proton-Sponge® (1,8-bis(dimethylamino)naphthalene), to your reaction mixture.
-
Causality: These bases are excellent at scavenging trace protons without interfering with the desired reaction.
-
-
Temperature Control:
-
Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Causality: Higher temperatures can accelerate the rate of polymerization.[1]
-
Workflow for Troubleshooting Unexpected Polymerization:
Caption: Decision-making workflow for troubleshooting unexpected polymerization.
Guide 2: Polymerization During Work-up and Purification
Problem: My spiro-epoxide appears stable in the reaction mixture, but polymerizes during aqueous work-up or silica gel chromatography.
Root Cause Analysis:
-
Aqueous Work-up: The use of an acidic aqueous wash (e.g., dilute HCl) can protonate the epoxide and trigger polymerization.
-
Silica Gel Chromatography: The surface of silica gel is acidic and can act as a solid-phase acid catalyst for polymerization.
Solutions:
-
Neutral or Basic Work-up:
-
Protocol: Use neutral (e.g., brine) or slightly basic (e.g., saturated sodium bicarbonate solution) aqueous washes.
-
Causality: Avoiding acidic conditions prevents protonation of the epoxide.
-
-
Deactivated Silica Gel for Chromatography:
-
Protocol: Deactivate silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v).
-
Step-by-Step Protocol for Deactivating Silica Gel:
-
Choose an appropriate non-polar solvent for your chromatography (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Add triethylamine to the chosen solvent to a final concentration of 0.5% (v/v).
-
Add the dry silica gel to this solvent mixture to create a slurry.
-
Pack the column with the slurry.
-
Equilibrate the column by running several column volumes of the triethylamine-containing eluent through it before loading your sample.
-
-
-
Alternative Purification Methods:
-
Protocol: Consider purification by crystallization, distillation (if the compound is thermally stable), or chromatography on a less acidic stationary phase like alumina (neutral or basic grade).
-
Causality: These methods avoid contact with acidic surfaces.
-
Table 1: Comparison of Purification Strategies
| Purification Method | Advantages | Disadvantages | Best For |
| Standard Silica Gel Chromatography | High resolution, widely applicable | Acidic surface can cause polymerization | Acid-stable compounds |
| Deactivated Silica Gel Chromatography | Prevents polymerization of acid-sensitive compounds | May require solvent system optimization | Acid-sensitive spiro-epoxides |
| Alumina Chromatography | Basic or neutral surface | Lower resolution than silica gel | Compounds that are very acid-sensitive |
| Crystallization | High purity, scalable | Compound must be a solid, potential for low recovery | Crystalline spiro-epoxides |
| Distillation | Good for removing non-volatile impurities | Requires thermal stability | Volatile, thermally stable spiro-epoxides |
Guide 3: Instability During Storage
Problem: My purified spiro-epoxide degrades or polymerizes over time, even when stored as a neat solid or oil.
Root Cause Analysis: Exposure to atmospheric moisture and acidic impurities on the surface of storage vials can initiate slow polymerization over time.
Solutions:
-
Inert Atmosphere Storage:
-
Protocol: Store the purified spiro-epoxide under an inert atmosphere (e.g., in a vial flushed with argon or nitrogen) to prevent exposure to moisture.
-
Causality: Minimizes contact with water, a potential proton source.
-
-
Low Temperature Storage:
-
Protocol: Store the compound at low temperatures (e.g., in a freezer at -20 °C).
-
Causality: Reduces the rate of any potential degradation or polymerization reactions.
-
-
Use of Aprotic Solvents for Stock Solutions:
-
Protocol: If a stock solution is required, dissolve the spiro-epoxide in a dry, aprotic solvent (e.g., anhydrous toluene or dichloromethane) and store under an inert atmosphere at low temperature.
-
Causality: Aprotic solvents lack acidic protons that can initiate polymerization.
-
Spiro-Epoxide Polymerization Cascade:
Caption: The cationic ring-opening polymerization cascade of spiro-epoxides.
References
-
Jung, H.-J., Goonesinghe, C., & Mehrkhodavandi, P. (2022). Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates. Chemical Science, 13(12), 3461–3468. [Link]
-
Endo, T., & Bailey, W. J. (2003). A Novel Synthetic Approach to Networked Polymers without Volume Shrinkage on Cross-Linking Polymerization: Cationic Copolymerization of a Monofunctional Epoxide and a Spiro Orthocarbonate Bearing Norbornene Backbone. Macromolecules, 36(16), 5972–5977. [Link]
-
McMurry, J. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry. LibreTexts. Retrieved from [Link]
-
McMurry, J. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. In Chemistry LibreTexts. Retrieved from [Link]
-
Singh, V., Porinchu, M., Vedantham, P., & Sahu, P. K. (2004). 9-Spiroepoxy-endo-tricyclo[5.2.2.02,6]undeca-4,10-dien-8-one. Organic Syntheses, 81, 235. [Link]
-
Corey, E. J., & Chaykovsky, M. (2009). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Journal of the American Chemical Society, 131(37), 13246–13247. [Link]
-
Mettler-Toledo International Inc. (n.d.). Polymerization Reaction Measuring | Methods & Techniques in Polymer Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]
- Wypych, G. (Ed.). (2016). Handbook of Polymers. Elsevier.
-
Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Lumen Learning. (n.d.). Epoxide reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Transformation Tutoring. (2022, November 24). Synthesis and Reactions of Epoxides: The Complete Guide. Retrieved from [Link]
-
Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
Sources
- 1. Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06634J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. resolvemass.ca [resolvemass.ca]
Troubleshooting cyclocondensation failures in spiro synthesis
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Cyclocondensation Failures in Spiro Synthesis
Introduction: The "Gem-Disubstituent" Paradox
Welcome. If you are here, you are likely facing the "Spiro Paradox": the theoretical benefit of the Thorpe-Ingold effect (gem-disubstituent effect) suggests your ring closure should be rapid, yet your reaction is stalled, polymerized, or yielding the wrong diastereomer.
Spirocyclization is not merely a condensation; it is a battle between enthalpic stabilization (anomeric effects) and steric strain . As a Senior Application Scientist, I have seen that 80% of failures in spiro-scaffold synthesis—particularly spiroketals and spirooxindoles—stem from a misunderstanding of reversibility and water management .
This guide treats your synthesis as a system to be debugged. We move beyond "add more acid" to precise, mechanistic interventions.
Module 1: The Thermodynamic Trap (Wrong Isomer)
Symptom: You isolated the spirocycle, but it is the wrong diastereomer (usually the one you didn't want). Diagnosis: You are fighting the Anomeric Effect .
In spiroketals (e.g., [6,6]-systems), the system naturally equilibrates to the configuration where the C-O bond dipoles oppose each other (stabilized by
Technical Insight:
-
Thermodynamic Control: Favors the isomer with the maximum number of anomeric effects (axial oxygens).
-
Kinetic Control: Requires irreversible bond formation, often using hetero-Diels-Alder reactions or intramolecular Michael additions.
Troubleshooting Q&A
Q: I need the non-anomeric spiroketal. Can I just lower the temperature?
A: Not usually. While lower temperatures favor kinetic products, standard Brønsted acids (
-
The Fix: Switch to Chelation Control . Use a Lewis acid capable of bidentate coordination (
, , or ). The metal locks the intermediate in a specific conformation, preventing the rotation required to reach the thermodynamic minimum [1].
Q: My NMR shows a mixture of isomers that changes over time. Why?
A: Your workup was likely acidic. Trace acid on silica gel or in
-
The Fix: Pre-wash your silica gel with 1%
/Hexanes. Store the product with a solid base (e.g., a few grains of ) if it is acid-sensitive.
Module 2: The Stalled Intermediate (Failure to Close)
Symptom: Starting material is consumed, but the product is a hemi-ketal or an acyclic ketone. The second ring won't close. Diagnosis: The transition state for the second cyclization is sterically inaccessible, or water concentration is too high.
Visualizing the Bottleneck:
Figure 1: The "Danger Zone" represents the energy barrier where steric hindrance prevents the expulsion of the leaving group (OH) to form the reactive oxocarbenium ion.
Troubleshooting Q&A
Q: I am using a Dean-Stark trap, but the reaction stops at 60% conversion. A: On small scales (<5 mmol), Dean-Stark traps are inefficient. The surface area of the glass condenses water before it reaches the trap, refluxing it back into your reaction.
-
The Fix: Switch to Chemical Drying . Add Triethyl Orthoformate (TEOF) or Tetraethoxysilane to the reaction. These react irreversibly with water to form volatile alcohols, driving the equilibrium chemically rather than physically [2].
Q: My substrate has a bulky gem-dimethyl group next to the ketone. It won't cyclize. A: This is a classic "Thorpe-Ingold backfire." While the angle is compressed, the rotational barrier to align the nucleophile (alcohol/amine) with the ketone is too high.
-
The Fix: The "Silicon-Assisted" Rescue Protocol .
-
Convert your diol/amino-alcohol to the bis-TMS ether (using TMSCl/Imidazole).
-
Treat with a strong Lewis Acid (
or ) at -78°C. -
Mechanism: The TMS group makes the oxygen a better leaving group, lowering the energy of the oxocarbenium transition state. This is often called the Noyori or Heathcock modification [3].
-
Experimental Protocols
Protocol A: The "Chemical Scavenger" Method (Robust Standard)
Best for: Standard spiroketals/spirooxindoles sensitive to heat.
| Parameter | Specification | Note |
| Concentration | 0.1 M - 0.2 M | Higher conc. favors polymerization; lower favors cyclization. |
| Solvent | DCM for low temp; Toluene for reflux. | |
| Catalyst | CSA (10 mol%) or PPTS | Pyridinium p-toluenesulfonate (PPTS) is milder. |
| Additive | Triethyl Orthoformate (3.0 equiv) | CRITICAL STEP. Scavenges water. |
| Temp | RT | Monitor via TLC. |
Step-by-Step:
-
Dissolve ketone precursor in anhydrous solvent under Argon.
-
Add Triethyl Orthoformate (TEOF). Stir for 10 mins.
-
Add catalyst (CSA/PPTS).
-
Self-Validation: Monitor the disappearance of the ketone carbonyl peak in IR (approx 1715 cm⁻¹) or 13C NMR (~210 ppm). If the peak persists after 2 hours, heat to 40°C.
Protocol B: The "Silicon-Assisted" Rescue (High Difficulty)
Best for: Sterically hindered quaternary centers or unstable substrates.
-
Silylation: Treat the acyclic diol/ketone precursor with TMSOTf (2.2 equiv) and 2,6-lutidine (3.0 equiv) in DCM at 0°C. Isolate the bis-silylated intermediate.
-
Cyclization: Redissolve the intermediate in DCM at -78°C.
-
Add TMSOTf (0.5 - 1.0 equiv) dropwise.
-
Allow to warm slowly to 0°C.
-
Quench: Pour into sat.
vigorously. -
Why this works: The formation of the Si-O bond breaks the reversibility of the hemiacetal formation, driving the reaction forward through a "silyloxocarbenium" ion [3].
Module 3: Decision Logic for Troubleshooting
Use this logic flow to determine your next experimental move.
Figure 2: Diagnostic logic tree for isolating the root cause of cyclization failure.
References
-
Brimble, M. A., & Fares, F. A. (1999). "Thermodynamic vs Kinetic Control in Spiroketal Synthesis." Tetrahedron, 55(25), 7661-7674.
-
Ley, S. V., et al. (2006). "Dispiroketals in Synthesis: Preparation and Application." Nature Protocols, 1, 2643–2653.
-
Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Chapter 2: Silicon-Assisted Cyclizations).
-
Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (The foundational text on the Anomeric Effect).[1]
Sources
Technical Support Center: Troubleshooting Moisture Sensitivity in Spiroketal Formation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic workflows that fail during the critical spiroketalization step. Spiroketalization—typically the acid-catalyzed cyclization of a dihydroxy ketone—is a cornerstone reaction in the synthesis of complex polyketide natural products and pharmaceuticals.
Because water is both a stoichiometric byproduct of this condensation and the primary mediator of acetal hydrolysis, moisture management is not merely a matter of yield; it strictly dictates the stereochemical outcome (kinetic vs. thermodynamic control). This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to resolve moisture-related failures in your synthetic pipeline.
I. Frequently Asked Questions: The Causality of Moisture
Q1: Why does trace moisture lead to epimerization and the loss of my desired kinetic spiroketal?
A1: The formation of a spiroketal from an acyclic precursor is an equilibrium process. Under acidic conditions, trace water acts as a nucleophile, opening the spiroketal back to a transient oxocarbenium ion or hemiketal intermediate. This reversibility allows the system to equilibrate toward the thermodynamic product—the isomer stabilized by the maximum number of anomeric effects (typically the configuration with axial C-O bonds). If your target is a kinetically favored, non-anomeric spiroketal, you must suppress reversibility by maintaining strictly anhydrous conditions. For instance, using Lewis acids like
Q2: My thermodynamically-controlled spiroketalization is stalling at 70% conversion. How do I drive it to completion? A2: This is a classic demonstration of Le Chatelier's principle. The accumulation of water (the reaction byproduct) eventually stalls the forward condensation, establishing an equilibrium limit. To drive the reaction to 100% conversion, water must be actively sequestered or removed. For high-temperature reactions, azeotropic removal using a Dean-Stark apparatus is highly effective. For room-temperature reactions, the addition of activated 4Å molecular sieves or chemical dehydrating agents (e.g., trimethyl orthoformate) is required to irreversibly trap the generated water ().
Q3: Is water always detrimental to spiroketalization? A3: Surprisingly, no. While anhydrous conditions are the standard dogma, researchers have discovered that water can dramatically accelerate the kinetic formation of specific non-anomeric spiroketals. Castagnolo, Breuer, and Pihko demonstrated that performing the reaction in aqueous THF using an appropriately tuned acid accelerates the initial cyclization while preventing rapid equilibration. In these specific kinetic regimes, water acts as a hydrogen-bonding catalyst that lowers the activation energy of the transition state, yielding high ratios of non-anomeric products if quenched at the right time ().
II. Diagnostic Workflow & Quantitative Data
When a spiroketalization fails, the first step is to align your moisture control strategy with your stereochemical goals. Use the logic diagram below to diagnose your specific issue.
Troubleshooting workflow for moisture-dependent spiroketalization issues.
Quantitative Impact of Dehydrating Conditions
The table below summarizes how different moisture management strategies impact the equilibrium and stereochemical outcome of a standard dihydroxy ketone cyclization.
| Strategy | Catalyst System | Moisture Level | Primary Outcome | Stereochemical Control |
| Azeotropic Distillation | Low (Continuous removal) | >95% Conversion | Thermodynamic (Anomeric) | |
| Molecular Sieves (4Å) | Ultra-low (<10 ppm) | Prevents hydrolysis | Kinetic (Non-anomeric) | |
| Aqueous Acceleration | Mild Acid, THF/ | High (Co-solvent) | Fast closure, limits epimerization | Kinetic (Time-dependent) |
| Uncontrolled (No trap) | CSA, | Moderate (Byproduct buildup) | Stalled conversion (~70%) | Mixed / Equilibration |
III. Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate physical or analytical feedback loops so the operator knows immediately if the moisture control has failed.
Protocol 1: Thermodynamically-Controlled Spiroketalization with Azeotropic Water Removal
Objective: Drive the reaction to the most stable anomeric conformer by continuously removing the water byproduct. Self-Validation Mechanism: The Dean-Stark trap provides real-time visual feedback. The physical accumulation of water in the trap directly correlates with the extent of ketalization. When the water level remains static, the reaction has reached maximum conversion.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with the dihydroxy ketone precursor (1.0 equiv) and dissolve in anhydrous toluene (0.1 M).
-
Catalyst Addition: Add catalytic
-toluenesulfonic acid ( -TsOH, 0.1 equiv). -
Apparatus Setup: Attach a Dean-Stark trap filled with anhydrous toluene, followed by a reflux condenser.
-
Reflux & Monitor: Heat the reaction to vigorous reflux (110 °C). Monitor the collection arm of the Dean-Stark trap.
-
Validation: Continue refluxing until water droplets cease to accumulate in the trap (typically 2–4 hours).
-
Quench: Cool to room temperature and immediately quench with saturated aqueous
to neutralize the acid and prevent reverse hydrolysis during workup. -
Isolation: Extract with ethyl acetate, dry over anhydrous
, and concentrate in vacuo.
Protocol 2: Anhydrous Kinetic Spiroketalization via Lewis Acid Catalysis
Objective: Trap the kinetically favored (non-anomeric) spiroketal by strictly preventing water-induced reversibility. Self-Validation Mechanism: A 2D-TLC (Two-Dimensional Thin Layer Chromatography) assay. If the kinetic product streaks or converts into the thermodynamic isomer during the second dimension run (due to ambient moisture on the silica), it indicates the system is highly prone to equilibration, signaling the need for stricter anhydrous handling or a milder Lewis acid.
Step-by-Step Methodology:
-
Desiccation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add freshly activated 4Å molecular sieves (200 mg/mmol substrate).
-
Solvent Addition: Dissolve the acyclic precursor (1.0 equiv) in strictly anhydrous
(0.05 M) and transfer to the flask. Stir for 30 minutes at room temperature to allow the sieves to scavenge ambient moisture. -
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Catalysis: Dropwise, add a solution of
(0.2 equiv) in anhydrous . -
Monitoring: Stir for 1 hour at -78 °C. Perform the 2D-TLC self-validation assay. If the kinetic spot is stable, proceed.
-
Quench: Quench the reaction at -78 °C by adding anhydrous triethylamine (0.5 equiv) to poison the Lewis acid before any warming occurs.
-
Workup: Warm to room temperature, filter through a pad of Celite to remove the molecular sieves, and concentrate.
IV. References
-
Castagnolo, D.; Breuer, I.; Pihko, P. M. "Direct Kinetic Formation of Nonanomeric [6.5]-Spiroketals in Aqueous Media." Journal of Organic Chemistry, 2007, 72(26), 10081-10087.[Link]
-
Mans, D. M.; Stephens, J. C.; Kasi, D. "Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration." Journal of the American Chemical Society, 2006, 128(15), 5018–5019.[Link]
-
Mead, K. T.; Brewer, B. N. "Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances." Current Organic Chemistry, 2003, 7(3), 227-256.[Link]
Technical Support Center: Optimizing Temperature for Cyclopropane-1,1-dicarboxylate Reactions
Welcome to the technical support center dedicated to the synthesis and application of cyclopropane-1,1-dicarboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature in these reactions. We will explore common challenges and provide expert-driven, field-proven solutions to help you optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) on Temperature Optimization
This section addresses common questions regarding the role of temperature in the synthesis and subsequent reactions of cyclopropane-1,1-dicarboxylates.
Q1: What are the primary methods for synthesizing cyclopropane-1,1-dicarboxylates, and how does temperature influence them?
There are two predominant methods, each with distinct temperature considerations:
-
Alkylation of Malonic Esters: This classic method involves the reaction of a dialkyl malonate with a 1,2-dihaloalkane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) using a base. This reaction generally requires elevated temperatures, typically in the range of 80°C to 140°C, to overcome the activation energy for the sequential alkylation and intramolecular cyclization steps.[1][2] Insufficient temperature will lead to a sluggish or incomplete reaction. However, excessively high temperatures can promote side reactions. A common optimal range is between 95°C and 120°C.[1][3]
-
Catalytic Cyclopropanation: This method often involves the reaction of an alkene with a diazoacetate, catalyzed by a transition metal complex (e.g., rhodium or copper). Temperature is a crucial factor for controlling selectivity.[4] Many rhodium-catalyzed reactions proceed efficiently at room temperature.[5] To enhance enantioselectivity and diastereoselectivity, reactions are frequently conducted at lower temperatures (e.g., 0°C or below), which helps to magnify the energy difference between the diastereomeric transition states, favoring the formation of the desired stereoisomer.[4][6]
Q2: My cyclopropanation reaction using a diazo compound is giving low yields. Could temperature be the issue?
Yes, temperature is a critical parameter. While many rhodium-catalyzed reactions are robust at ambient temperature, optimization may be necessary.[4] If the reaction is sluggish, a modest increase in temperature might improve the conversion rate.[5] However, a more common issue with diazo compounds is their instability. High temperatures can accelerate the decomposition of the diazo compound, leading to side reactions like dimerization.[4] Therefore, a slow addition of the diazo compound via syringe pump is often more critical than raising the overall reaction temperature.[4]
Q3: I am performing a thermal decarboxylation of cyclopropane-1,1-dicarboxylic acid. Why are my yields consistently low?
This is a widely reported and expected challenge. The thermal decarboxylation to form cyclopropanecarboxylic acid requires high temperatures, often exceeding the melting point of the diacid (134-136°C).[7] Typical temperatures to initiate the reaction are 160-170°C, with distillation of the product occurring at up to 220°C.[7]
The low yields stem from the inherent ring strain of the cyclopropane ring. At these high temperatures, competing side reactions, particularly thermal ring-opening, become significant, leading to the formation of various unsaturated acyclic carboxylic acids and decomposition products.[7][8] To mitigate this, it is highly recommended to perform the decarboxylation under vacuum. This allows the product to be distilled from the reaction mixture as it forms, minimizing its residence time at high temperatures and thus reducing thermal decomposition.[7]
Q4: How does temperature affect the stability of phase-transfer catalysts (PTCs) used in the synthesis from malonic esters?
Phase-transfer catalysts, such as quaternary ammonium or phosphonium salts, are often used to facilitate the reaction between the aqueous base and the organic reagents.[9][10] While effective, their stability can be temperature-dependent. Quaternary ammonium salts can degrade at higher temperatures through Hofmann elimination.[10] Phosphonium salts generally tolerate higher temperatures but can also degrade in the presence of a strong base.[10] When selecting a PTC, it is crucial to consider its thermal stability within the required reaction temperature range (often 80-140°C) to ensure it remains active throughout the course of the reaction.
Section 2: Troubleshooting Guide: Temperature-Related Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during cyclopropane-1,1-dicarboxylate reactions, with a focus on temperature as a key variable.
| Problem | Probable Cause(s) Related to Temperature | Recommended Solutions & Scientific Rationale |
| Low or No Conversion (Malonate Alkylation Method) | The reaction temperature is too low to overcome the activation energy of the C-C bond formation. | Solution: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction by TLC or GC. A typical effective range is 95-120°C.[1][11] Rationale: This nucleophilic substitution/cyclization requires significant thermal energy to proceed at a practical rate. |
| Low Yield with Multiple Side Products (Malonate Alkylation) | The reaction temperature is too high, promoting side reactions such as intermolecular condensation or decomposition of reagents. | Solution: Reduce the reaction temperature. If a higher temperature is required for conversion, consider using a more reactive halide (1,2-dibromoethane instead of 1,2-dichloroethane) which may allow for lower reaction temperatures. Rationale: Higher thermal energy increases the rate of all possible reaction pathways. By lowering the temperature, you can often favor the desired intramolecular cyclization over higher-energy side reactions. |
| Poor Stereoselectivity (Catalytic Cyclopropanation) | The reaction temperature is too high, reducing the energy difference between competing diastereomeric transition states. | Solution: Lower the reaction temperature. Perform the reaction at 0°C, -20°C, or even lower.[4] Rationale: According to the Eyring equation, the selectivity of a reaction is proportional to the difference in the free energies of activation (ΔΔG‡) of the competing pathways. Lowering the temperature (T) increases the impact of this energy difference, thus enhancing selectivity. |
| Formation of Ring-Opened Products | The reaction temperature is excessively high, providing enough energy to overcome the barrier for the cleavage of the strained C-C bonds in the cyclopropane ring.[7][12] | Solution: For reactions where the cyclopropane is the desired product, maintain the lowest possible temperature that allows for a reasonable reaction rate. If the cyclopropane is an intermediate for a subsequent reaction, be aware that high temperatures can induce rearrangement.[13][14] Rationale: The cyclopropane ring possesses significant ring strain (~27 kcal/mol). Thermal energy can be sufficient to induce homolytic or heterolytic bond cleavage, leading to a more stable, open-chain species.[8] |
| Catalyst Decomposition (Rhodium/Copper Catalysis) | High temperatures can lead to the aggregation or deactivation of the metal catalyst, particularly at low catalyst loadings.[6] | Solution: Conduct the reaction at the recommended temperature, which is often room temperature or below for many modern catalysts.[5][15] If heating is necessary, ensure it is done cautiously and for the minimum time required. Rationale: The active catalytic species can be thermally sensitive. Excessive heat can alter the ligand environment or lead to the formation of inactive metal species, halting the catalytic cycle. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in cyclopropanation reactions.
Caption: Troubleshooting decision tree for temperature optimization.
Section 3: Experimental Protocols
The following are detailed protocols where temperature control is paramount for success.
Protocol 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate via Phase-Transfer Catalysis
This protocol is adapted from established methods utilizing a base and a 1,2-dihaloalkane.[2][9]
Materials:
-
Diethyl malonate
-
1,2-Dibromoethane
-
50% Aqueous Sodium Hydroxide
-
Benzyltriethylammonium chloride (TEBAC)
-
Diethyl ether
-
Concentrated Hydrochloric Acid
-
Brine, Magnesium Sulfate
Procedure:
-
Setup: Equip a 3-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Initial Charge: To the flask, add 50% aqueous sodium hydroxide solution. Begin vigorous stirring.
-
Catalyst Addition: At room temperature (25°C), add the phase-transfer catalyst (e.g., TEBAC).
-
Reagent Addition: In a single portion, add a mixture of diethyl malonate and 1,2-dibromoethane. Note: Some procedures may call for heating. If the reaction is conducted at elevated temperatures (e.g., 80-100°C), the flask should be heated in an oil bath after the reagents are combined.
-
Reaction: Stir the mixture vigorously. The reaction is often exothermic. If no external heating is applied, monitor the internal temperature. For heated reactions, maintain the temperature at the target setpoint (e.g., 90°C) for several hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Transfer the contents to a larger flask and carefully acidify with concentrated HCl while cooling in an ice bath, maintaining the temperature between 15-25°C.[9]
-
Extraction: Extract the aqueous layer multiple times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.
Protocol 2: Thermal Decarboxylation of Cyclopropane-1,1-dicarboxylic Acid
This protocol is expected to have low yields but can be improved with careful temperature control and vacuum application.[7]
Apparatus:
-
A small Claisen flask
-
A short-path distillation head (Kugelrohr apparatus is ideal)
-
A receiving flask cooled in an ice bath
-
A high-boiling oil bath or heating mantle
-
A vacuum source with a pressure gauge
Procedure:
-
Setup: Place dry cyclopropane-1,1-dicarboxylic acid into the Claisen flask and assemble the short-path distillation apparatus. Ensure all connections are secure for vacuum application.
-
Initiation: Begin heating the flask. Gradually increase the temperature of the heating bath to 160-170°C. The solid will melt (m.p. 134-136°C), and the evolution of CO₂ should begin.[7]
-
Reaction & Distillation: Maintain this temperature until the initial vigorous evolution of CO₂ subsides. Apply vacuum gradually.
-
Product Collection: Slowly increase the bath temperature to 200-220°C to distill the cyclopropanecarboxylic acid.[7] The product will co-distill with the evolving CO₂.
-
Completion: Collect the fraction boiling at the appropriate temperature for your applied vacuum (the boiling point at atmospheric pressure is ~182-184°C).[7] The reaction is complete when CO₂ evolution ceases and no more product distills over. The collected product will likely require redistillation for high purity.
Temperature-Dependent Reaction Pathways
The diagram below illustrates how temperature can dictate the outcome of reactions involving cyclopropane-1,1-dicarboxylates.
Caption: Influence of temperature on product distribution.
References
- BenchChem. (n.d.). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
- BenchChem. (2025). Technical Support Center: Decarboxylation of Cyclopropane-1,1-dicarboxylic Acid.
- BenchChem. (n.d.). Technical Support Center: Optimizing Cyclopropanation Reactions.
- Huels AG. (1999). Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives (U.S. Patent No. 5,869,737A). U.S. Patent and Trademark Office.
- Hoechst AG. (1996). Preparation of esters of cyclopropane-1,1-dicarboxylic acid (U.S. Patent No. 5,510,509A). U.S. Patent and Trademark Office.
- Thompson, J. L., et al. (2012). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. Journal of the American Chemical Society.
- Li, Y., et al. (2021). Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. Chemical Science.
-
Singh, R. K., & Danishefsky, S. (1981). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate.
-
Hu, W., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC. Retrieved from [Link]
- Donaldson, W. A. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews.
- Heinz, W. R., et al. (2020). Thermal defect engineering of precious group metal–organic frameworks: impact on the catalytic cyclopropanation reaction. RSC Publishing.
- Hoechst Schering Agrevo GMBH. (2002). Process for the preparation of cyclopropane-1,1-dicarboxylic acid (European Patent No. EP0857712B1). European Patent Office.
- Huels Chemische Werke AG. (2003). Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives (German Patent No. DE19633168B4). German Patent and Trade Mark Office.
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
- Baldwin, J. E. (n.d.). Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Houben-Weyl Methods of Organic Chemistry.
- Bella, M., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Tetrahedron Letters.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Rossi, S., et al. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Molecules. Retrieved from [Link]
-
Wang, J. (2021). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC. Retrieved from [Link]
-
Piras, L., et al. (2015). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. Catalysts. Retrieved from [Link]
-
Melnikov, M. Y., et al. (2021). Ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers. Retrieved from [Link]
-
Ready, J. M., et al. (2014). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. PMC. Retrieved from [Link]
-
Trushkov, I. V., et al. (2019). The conversion time for ring opening of cyclopropane‐1,1‐dicarboxylates... ResearchGate. Retrieved from [Link]
- Wang, J. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Accounts of Chemical Research.
- Ivanova, O. A., & Trushkov, I. V. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis.
-
Jahngen, E., et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ARKIVOC. Retrieved from [Link]
Sources
- 1. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,5-Dioxaspiro[2.5]octane Extraction
The following technical guide addresses the solvent selection and extraction protocols for 1,5-dioxaspiro[2.5]octane (CAS: 185-75-1). This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-purity isolation of this specific spiro-epoxide intermediate.
Topic: Solvent Selection & Process Optimization Applicable Compound: 1,5-dioxaspiro[2.5]octane (MW: 114.14 g/mol ) Chemical Profile: Spiro-fused oxirane-tetrahydropyran system.[1] Critical Sensitivities: Acid-catalyzed ring opening, volatility, water solubility.[1]
Part 1: Technical Overview & Solvent Strategy
The extraction of 1,5-dioxaspiro[2.5]octane presents a unique "Goldilocks" challenge in organic synthesis. As a molecule containing both a strained epoxide (oxirane) ring and a cyclic ether (pyran) moiety, it possesses moderate polarity (LogP ~0.5–0.[1]8) and significant susceptibility to acid-catalyzed hydrolysis.[1]
Unlike simple hydrocarbons, the "dioxa" character increases its water solubility, making partition coefficients (
The Solvent Selection Matrix[1]
| Solvent | Extraction Efficiency ( | Stability Risk | Volatility Management | Recommendation |
| Dichloromethane (DCM) | High | Moderate (Acidic stabilizers can degrade epoxide) | Good (BP 39.6°C) | Primary Choice (with buffer) |
| MTBE (Methyl tert-butyl ether) | High | Low (Stable, non-acidic) | Excellent (BP 55°C) | Best Alternative |
| Ethyl Acetate (EtOAc) | Moderate | Low | Moderate (BP 77°C) | Secondary (Harder to remove) |
| Diethyl Ether (Et₂O) | High | Moderate (Peroxide risk) | Excellent (BP 34.6°C) | Good (Safety concerns) |
| Hexane / Pentane | Low | Low | Excellent | Avoid (Poor recovery) |
Part 2: Troubleshooting & FAQ
Category 1: Yield & Recovery Issues
Q: I am observing a >40% loss of mass after rotary evaporation. Is my compound degrading? A: While degradation is possible, the most likely culprit is sublimation/co-evaporation . 1,5-dioxaspiro[2.5]octane has a relatively low molecular weight.[1]
-
Diagnosis: Check the receiving flask of your rotavap.[1] If the solvent smells "sweet" or distinct from the pure solvent, you are pumping off your product.[1]
-
Solution:
-
Switch Solvents: Use Pentane or DCM (BP < 40°C) instead of EtOAc.
-
Vacuum Control: Do not use full vacuum (< 20 mbar). Set the pressure to 350–400 mbar and bath temperature to 30°C.
-
Telescoping: If possible, carry the crude solution directly into the next step without full concentration.[1]
-
Q: My crude NMR shows ring-opened diol impurities. Did the extraction cause this? A: Yes, this is a classic sign of acid-catalyzed epoxide opening .[1]
-
Mechanism: If you used DCM stabilized with amylene/ethanol, trace HCl can accumulate over time.[1] Even the slight acidity of unbuffered water (pH ~5.[1]5) can trigger opening of the strained spiro-ring.[1]
-
Corrective Action:
Category 2: Phase Separation (Emulsions)
Q: The DCM/Water interface is an inseparable emulsion.[1] How do I resolve this? A: The spiro-ether oxygen atoms can coordinate with metal ions or surfactants in the reaction mixture, stabilizing emulsions.[1]
-
Immediate Fix:
-
Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the ionic strength, forcing the organic organic out (Salting-out effect).[1]
-
Filtration: Pass the emulsion through a pad of Celite 545 . This physically breaks the surfactant bubbles.[1]
-
Wait: Do not shake vigorously; use a gentle rocking motion.[1]
-
Category 3: Purity & Selectivity
Q: I am co-extracting the starting ketone/diol. How do I separate them during extraction? A: Solvent extraction alone rarely separates the spiro-epoxide from its ketone precursor due to similar polarities.[1]
-
Strategy:
-
Chemical Wash: If the impurity is a diol, it is more polar.[1] Wash the organic extract with brine (3x) .[1] The diol will preferentially partition into the brine.[1]
-
Note: If the impurity is the starting ketone, extraction will not separate it.[1] You must rely on chromatography (silica gel pre-treated with 1% Et₃N to prevent degradation).[1]
-
Part 3: Optimized Extraction Protocol
This protocol assumes a standard synthesis scale (1–10 mmol) from an aqueous or mixed-solvent reaction mixture.[1]
Reagents Required
-
Extraction Solvent: MTBE (Preferred) or DCM (Amylene stabilized).[1]
-
Quench Buffer: Saturated Sodium Bicarbonate (NaHCO₃).[1]
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃).[1] Note: K₂CO₃ provides additional buffering.[1]
Step-by-Step Workflow
-
Quench & Neutralize:
-
Primary Extraction:
-
Scavenging Extraction:
-
The "Back-Wash" (Purity Step):
-
Drying & Stabilization:
-
Concentration:
Part 4: Visual Logic & Decision Trees
Figure 1: Solvent Selection Decision Tree
This diagram guides the user to the correct solvent based on their specific constraints (Purity vs. Stability).
Caption: Decision logic for selecting the optimal extraction solvent based on stability and physical properties.
Figure 2: Extraction Workflow & Phase Management
Caption: Step-by-step extraction protocol emphasizing pH control and drying agents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160440, 1,5-dioxaspiro[2.5]octane.[1] Retrieved from [Link]
-
Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice, Revised and Expanded.[1] CRC Press. (General reference for Partition Coefficients and Solvent Selection).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1] (Reference for solvent stabilization and drying agents).
Sources
Validation & Comparative
C13 NMR Characteristic Peaks of Spiro-Carbon Centers: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the
Executive Summary
Identifying spiro-carbon centers is a frequent bottleneck in structural elucidation. Unlike protonated carbons, spiro-centers are quaternary, relaxation-slow, and invisible in DEPT/APT experiments. Their chemical shifts (
This guide moves beyond basic spectral data, offering a mechanistic comparison of common spiro-scaffolds and a validated experimental protocol for their detection.
Mechanistic Principles of Spiro-Shifts
To interpret spiro-peaks accurately, one must understand the driving forces behind their chemical shifts:
-
Ring Strain & Hybridization: In small rings (e.g., spiro[2.2]pentane), the internal bond angles deviate significantly from
. This increases the -character of the exocyclic bonds and the -character of the ring bonds. However, the central spiro-carbon often exhibits unique shielding due to diamagnetic anisotropy of the strained rings. -
The Gamma-Gauche Effect (
-effect): In sterically crowded spiro-systems (like spiro[5.5]undecane), axial substituents or ring methylenes exert a steric compression on the central carbon, causing an upfield shift (shielding) of 2–5 ppm compared to linear analogues. -
Heteroatom Deshielding: Direct attachment to Oxygen or Nitrogen (as in spiroketals or spiro-oxindoles) drastically moves the shift downfield (
ppm) due to the inductive effect ( ).
Comparative Analysis: Characteristic Chemical Shifts
The following table contrasts the central spiro-carbon shift against relevant non-spiro alternatives.
Table 1: Chemical Shift Trends of Common Spiro-Scaffolds
| Scaffold Class | Specific Structure | Comparative Benchmark | Shift Driver | |
| Small Carbocycles | Spiro[2.2]pentane | 25 – 30 | gem-Dimethyl ( | High strain; shielding anisotropy. |
| Spiro[3.3]heptane | 35 – 40 | Cyclobutane ( | Deshielding due to | |
| Medium Carbocycles | Spiro[4.4]nonane | 45 – 50 | Cyclopentane ( | Standard |
| Spiro[5.5]undecane | 35 – 45 | Cyclohexane ( | Balanced | |
| N-Heterocycles | Spiro-oxindole (C3) | 50 – 65 | Oxindole C3-H ( | Quaternary center + amide influence. |
| O-Heterocycles | Spiroketal (Anomeric) | 95 – 110 | Simple Ketal ( | Double |
| Strained Epoxides | Spiro-epoxide | 55 – 65 | Acyclic Epoxide ( | Strain + Oxygen electronegativity. |
Note: Values are solvent-dependent (typically
). The spiro-oxindole C3 shift is particularly diagnostic in kinase inhibitor discovery.
Experimental Protocol: The "Quaternary Trap"
Spiro-carbons are notoriously difficult to detect due to long spin-lattice relaxation times (
Protocol: Optimized Detection of Quaternary Spiro-Carbons
-
Relaxation Delay (
) Adjustment:-
Standard: 1–2 seconds.
-
Spiro-Optimized: Increase
to 3–5 seconds . Quaternary carbons relax slowly; insufficient delay leads to signal saturation and disappearance.
-
-
Pulse Angle:
-
Use a
pulse (rather than ) to allow faster repetition rates without saturating the slow-relaxing spiro nuclei.
-
-
Inverse Gated Decoupling (Optional for Quantitation):
-
If integration is needed, use inverse gated decoupling to eliminate NOE, though this sacrifices sensitivity. For detection only, standard broadband decoupling is fine.
-
-
The "Silent" DEPT:
-
Run a DEPT-135 . The spiro-carbon will be absent .
-
Validation: A peak present in the standard
spectrum but missing in DEPT-135 is a primary candidate for the spiro-center.
-
-
HMBC Correlation (The Gold Standard):
-
The spiro-carbon has no attached protons. You must use HMBC (Heteronuclear Multiple Bond Correlation) to see long-range couplings (
or ) from protons on adjacent rings.
-
Diagnostic Workflow (Visualization)
The following diagram outlines the logical decision tree for assigning a spiro-carbon peak.
Caption: Logical workflow for isolating and confirming spiro-carbon centers using 1D and 2D NMR techniques.
Case Study: Spiro-Oxindole (Drug Scaffold)
In the development of MDM2 inhibitors, the spiro-oxindole core is prevalent.
-
Observation: A weak signal appears at 62.4 ppm .
-
DEPT-135: Signal is invisible.
-
HMBC: Strong correlations are observed from the oxindole NH (if present) and the aromatic C4-H proton (
coupling).
References
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for chemical shift ranges).
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
- Breitmaier, E., & Voelter, W.Carbon-13 NMR Spectroscopy. VCH, 1987.
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[1] (Source for general quaternary carbon behavior).
Sources
The Mechanistic Causality of NOESY in Spiro Systems
Validating Spiro-Ring Closure: A Comparative Guide to NOESY NMR vs. Orthogonal Techniques
Spiro compounds—molecules characterized by two rings connected through a single shared quaternary carbon atom—are highly prized in modern drug discovery. Their inherent 3D complexity, structural rigidity, and ability to project pharmacophores into distinct spatial vectors make them excellent candidates for disrupting challenging protein-protein interactions (1[1]). However, validating the successful closure of a spiro-ring system is a notorious analytical bottleneck. Traditional 1D NMR often fails to unambiguously differentiate a true spirocycle from an uncyclized precursor or a fused-ring isomer due to overlapping multiplets and the "silent" nature of the quaternary spiro-carbon.
As a Senior Application Scientist, I approach structural elucidation not just as a matching exercise, but as a physical proof of 3D geometry. This guide explores the mechanistic causality behind using Nuclear Overhauser Effect Spectroscopy (NOESY) to validate spiro-ring closure, objectively comparing its performance against X-ray crystallography, HMBC/HSQC, and Mass Spectrometry.
NOESY relies on dipole-dipole cross-relaxation to detect protons that are close in space (typically < 5 Å), regardless of the number of intervening chemical bonds (2[2]). In a spiro system, the two rings are sterically forced into an orthogonal (perpendicular) geometry. This unique conformational rigidity brings specific protons on "Ring A" into predictable spatial proximity with protons on "Ring B."
Observing a strong NOE cross-peak between these trans-annular protons provides definitive proof of the spiro-junction and establishes the relative stereochemistry (3[3]). Without the rigid spiro-junction, these protons would average out to distances > 5 Å due to free rotation, rendering the NOE signal virtually zero. By measuring these through-space interactions, we move beyond 2D connectivity and directly probe the molecule's 3D architecture.
Comparative Performance Analysis
While NOESY is an analytical powerhouse, it is part of a broader orthogonal toolkit. Below is a quantitative comparison of standard modalities used for spiro-ring validation.
Table 1: Quantitative Comparison of Analytical Methods for Spiro-Ring Validation
| Analytical Method | Sample Requirement | Analysis Time | Success Rate (Spiro Validation) | Stereocenter Resolution | Key Limitation |
| 2D NOESY NMR | 2–10 mg (Solution) | 2.5–12 hours | High (>85%) | Relative Stereochemistry | Fails if MW ~700-800 Da (NOE crosses zero) |
| 1D NOESY NMR | 2–10 mg (Solution) | ~10 mins | Moderate (~70%) | Targeted Relative | Requires isolated excitation peaks |
| X-Ray Crystallography | Single Crystal (>0.1 mm) | Days to Weeks | Very High (>95%) | Absolute Stereochemistry | High failure rate in crystallization |
| HMBC / HSQC (NMR) | 5–15 mg (Solution) | 1–4 hours | Moderate (~60%) | None (Connectivity only) | Cannot resolve 3D spatial orientation |
| Mass Spectrometry | < 1 µg | < 5 mins | Low (<20%) | None | Cannot differentiate spiro vs. fused isomers |
Data synthesized from standard analytical benchmarks and literature (4[4], 5[5]).
Analytical Workflow for Spiro-Ring Validation
Logical workflow for validating spiro-ring closure and stereochemistry using orthogonal methods.
Self-Validating Experimental Protocol: NOESY Acquisition for Spirocycles
To ensure scientific trustworthiness, an experimental protocol cannot rely on default spectrometer parameters; it must be a self-validating system. The following workflow details the optimization of a NOESY experiment for a small-to-medium spirocycle (MW 300–600 Da).
Step 1: Sample Preparation and Degassing
-
Action: Dissolve 5–10 mg of the purified spiro compound in 600 µL of a deuterated solvent with low viscosity (e.g., CDCl3 or Benzene-d6). Degas the sample using three rigorous freeze-pump-thaw cycles.
-
Causality: Dissolved paramagnetic oxygen accelerates spin-lattice relaxation (T1), which severely quenches the NOE effect. Degassing ensures maximum NOE enhancement (2[2]). Low viscosity solvents are deliberately chosen to maintain a fast molecular tumbling rate (short correlation time,
), ensuring NOE correlations appear as positive signals with opposite phase to the diagonal for small molecules (6[6]).
Step 2: T1 Relaxation Time Measurement (Inversion Recovery)
-
Action: Run a standard inversion-recovery experiment (180° -
- 90° - acquire) to determine the T1 relaxation times of the key protons adjacent to the putative spiro-junction. -
Causality: The NOESY mixing time (
) cannot be guessed. If the mixing time is too short, the NOE will not build up. If it is too long, spin diffusion occurs (magnetization transfers from spin A to spin B, and then to spin C), leading to false-positive spatial correlations that ruin the stereochemical assignment.
Step 3: Mixing Time (
-
Action: Set the mixing time (
) to approximately 0.7 to 1.0 times the shortest T1 of the protons of interest (typically 400–600 ms for small spirocycles) (4[4]). -
Causality: This calculated "sweet spot" maximizes the primary dipole-dipole cross-relaxation while actively suppressing secondary spin diffusion, ensuring that observed cross-peaks strictly represent direct distances < 5 Å. (Note: If the molecule's MW approaches 700-800 Da, the NOE effect crosses zero. In this case, the protocol must pivot to ROESY, where the rotating-frame NOE is always positive[2]).
Step 4: 2D NOESY Acquisition and Phase Cycling
-
Action: Acquire the 2D NOESY spectrum using a phase-sensitive pulse sequence with zero-quantum suppression (e.g., noesygpphpp on Bruker systems).
-
Causality: Zero-quantum coherence artifacts can manifest as dispersive peaks that obscure true NOE cross-peaks. Phase cycling and gradient pulses eliminate these artifacts. For small molecules, true NOE cross-peaks will appear with the opposite phase (e.g., red) to the diagonal peaks (e.g., black), internally validating the authenticity of the through-space interaction (4[4]).
Step 5: Data Interpretation and Orthogonal Validation
-
Action: Map the cross-peaks between Ring A and Ring B. Validate the relative stereochemistry by comparing the observed NOE intensities (
) against a 3D computational model of the spirocycle. -
Causality: The steep
distance dependence means that even a 1 Å difference in proton-proton distance (e.g., cis vs. trans across the spiro-junction) will result in a massive change in cross-peak intensity, definitively proving the orthogonal geometry unique to spirocycles (7[7]).
Conclusion
While X-ray crystallography remains the gold standard for assigning absolute configuration (5[5]), it is heavily bottlenecked by the physical crystallization properties of the molecule. NOESY NMR provides a highly reliable, solution-state alternative that leverages the inherent quantum mechanical properties of the spiro-junction. By strictly controlling relaxation parameters and mixing times, researchers can establish a self-validating loop that definitively proves spiro-ring closure and relative stereochemistry.
References
-
CEITEC - NOESY NMR protocol small molecules stereochemistry. Available at:[Link]
-
Nanalysis - NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available at:[Link]
-
UChicago NMR Facility - 1D NOESY made easy. Available at:[Link]
-
The Royal Society of Chemistry - Structure-based redesign of Fe(II)/2-oxoglutarate-dependent oxygenase AndA to catalyze spiro-ring. Available at: [Link]
-
ResearchGate - Rationale for the observed stereochemistry: (a) NOESY correlations.... Available at: [Link]
-
AIR Unimi - Stereoselective domino reactions in the synthesis of spiro compounds. Available at: [Link]
-
MDPI - Exploration of the Electrophilic Reactivity of the Cytotoxic Marine Alkaloid Discorhabdin C.... Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. researchgate.net [researchgate.net]
- 4. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. air.unimi.it [air.unimi.it]
- 6. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 7. mdpi.com [mdpi.com]
QC standards for 1,5-dioxaspiro[2.5]octane purity
QC Standards for 1,5-Dioxaspiro[2.5]octane Purity: A Comparative Analytical Guide
Executive Summary
1,5-Dioxaspiro[2.5]octane (CAS 185-75-1) is a specialized spiro-epoxide building block used in the synthesis of complex pharmaceutical intermediates and agrochemicals. Its unique structure—a strained oxirane ring spiro-fused to a dioxane/pyran scaffold—imparts high reactivity but also significant instability.
The "standard" for its purity is not a single static metric but a dynamic validation of its Epoxide Equivalent Weight (EEW) and the absence of ring-opening impurities. This guide compares the three primary analytical methodologies (GC-FID, qNMR, and Titration) used to establish QC standards, evaluating their precision, limitations, and suitability for drug development workflows.
Critical Quality Attributes (CQAs) & Impurity Profile
Before selecting an analytical method, one must understand the degradation pathways. The spiro-epoxide moiety is highly susceptible to acid-catalyzed hydrolysis and thermal rearrangement.
Impurity Genesis Pathway
-
Precursor Carryover: Unreacted ketone (Tetrahydro-4H-pyran-4-one derivatives).
-
Hydrolysis (Major): Exposure to moisture opens the epoxide ring to form the vicinal diol .
-
Isomerization (Thermal/Acid): The epoxide can rearrange to the corresponding aldehyde (Meinwald rearrangement) during improper storage or high-temperature GC analysis.
Figure 1: Degradation and impurity pathways for 1,5-dioxaspiro[2.5]octane.
Comparative Analysis of QC Methodologies
The industry relies on three distinct approaches to certify the purity of this compound. The choice depends on whether the goal is routine batch release (GC) or reference standard characterization (qNMR).
Method A: Gas Chromatography (GC-FID)
The Industry Workhorse
GC-FID is the standard for detecting volatile organic impurities (solvents, starting materials). However, for thermally labile spiro-epoxides, it presents a risk of on-column degradation.
-
Mechanism: Separation based on boiling point and polarity; detection via carbon counting.
-
Critical Parameter: Injector temperature must be kept low (<200°C) to prevent isomerization to the aldehyde.
-
Pros: High sensitivity (ppm level), separates solvents.
-
Cons: Destructive; potential for artifact formation; requires a reference standard for quantification.
Method B: Quantitative NMR (qNMR)
The Absolute Standard
qNMR is the superior method for establishing the "primary standard" value of the material. It does not require a reference standard of the analyte itself, only a certified internal standard (e.g., Maleic Acid or TCNB).
-
Mechanism: Molar ratio calculation based on proton integration of the epoxide ring protons (typically distinct doublets at 2.5–3.0 ppm) vs. the internal standard.
-
Pros: Non-destructive; absolute quantification; detects water and non-volatiles; verifies structure.
-
Cons: Lower sensitivity than GC; requires high field instrument (400 MHz+).
Method C: Epoxide Titration (HBr/Acetic Acid)
The Functional Assay
Based on ASTM D1652, this wet-chemistry method measures the Epoxide Equivalent Weight (EEW) .
-
Mechanism: Direct titration of the oxirane ring with HBr formed in situ (using crystal violet or potentiometric endpoint).
-
Pros: Low cost; directly measures reactivity.
-
Cons: Low specificity (any base or epoxide interferes); consumes large sample volume (0.1–0.5 g).
Performance Comparison Data
| Metric | GC-FID | qNMR (1H) | Titration (ASTM D1652) |
| Primary Use | Routine Purity & Solvents | Reference Standard Certification | Bulk Assay (Functional) |
| Specificity | High (Separates impurities) | Very High (Structural ID) | Low (Functional group only) |
| Precision (RSD) | < 0.5% | < 1.0% | 1.0 – 2.0% |
| LOD/Sensitivity | ~10 ppm | ~1000 ppm (0.1%) | N/A (Macro method) |
| Thermal Risk | High (Isomerization risk) | None | None |
| Sample Req. | < 10 mg | ~20 mg | > 100 mg |
| Cost/Run | Low | High (Instrument time) | Low |
Recommended Experimental Protocols
Protocol 1: Self-Validating qNMR Workflow
Use this method to certify your "Gold Standard" batch.
-
Solvent Selection: Use CDCl3 (Chloroform-d) dried over molecular sieves. Note: Avoid acidic CDCl3 as it degrades the epoxide.
-
Internal Standard (IS): Weigh accurately ~10 mg of 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) (TraceCERT® grade).
-
Sample Prep: Weigh ~20 mg of 1,5-dioxaspiro[2.5]octane into the same vial. Dissolve in 0.6 mL CDCl3.
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (d1): > 30 seconds (ensure full relaxation, T1 > 5x).
-
Scans: 16–32.
-
-
Analysis: Integrate the epoxide protons (distinct doublets) against the aromatic proton of TCNB.
-
Calculation:
Protocol 2: Optimized GC-FID for Routine QC
Use this for batch-to-batch consistency checks.
-
Column: DB-Wax or equivalent (Polar phase reduces tailing of polar impurities).
-
Inlet: Split mode (50:1), Temperature 180°C (Critical: Do not exceed 200°C).
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 220°C.
-
Hold 5 min.
-
-
Validation: Inject a known "degraded" sample (spiked with acid) to confirm separation of the diol and aldehyde from the main peak.
QC Decision Workflow
To ensure scientific integrity, adopt a tiered testing strategy. Do not rely on a single method.
Figure 2: Tiered Quality Control Workflow ensuring moisture control prior to purity assay.
References
-
National Center for Advancing Translational Sciences (NCATS). 1,5-Dioxaspiro[2.5]octane Structure and Properties. Inxight Drugs. Retrieved October 26, 2023, from [Link]
- ASTM International.ASTM D1652-11(2019): Standard Test Method for Epoxy Content of Epoxy Resins.
-
PubChem. 1,5-Dioxaspiro[2.5]octane Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
SpiroChem. Reference Standards and Analytical Method Development. (General guidance on spirocyclic QC). Retrieved October 26, 2023, from [Link]
Spiro-Epoxide vs. Traditional Epoxide Stability: A Technical Comparison Guide
This guide provides an in-depth technical comparison of spiro-epoxides versus traditional (terminal/acyclic) epoxides, focusing on stability, reactivity, and experimental validation.
Executive Summary
In drug discovery, the epoxide (oxirane) moiety is often viewed with skepticism due to its potential for indiscriminate reactivity and metabolic instability. However, spiro-epoxides —where the oxirane ring shares a carbon atom with a cyclic scaffold—exhibit a distinct stability profile compared to traditional (terminal or acyclic) epoxides .
-
Traditional Epoxides: Highly susceptible to rapid hydrolysis by microsomal Epoxide Hydrolase (mEH) and non-specific nucleophilic attack (e.g., Glutathione), often leading to short half-lives and potential toxicity.
-
Spiro-Epoxides: Demonstrate significantly enhanced hydrolytic and metabolic stability.[1] The spiro-fusion introduces steric shielding and conformational rigidity that restricts access to the electrophilic carbons, effectively "tuning" the reactivity. This allows them to function as targeted covalent warheads (e.g., Fumagillin) rather than metabolic liabilities.
Mechanistic Underpinnings of Stability
To understand the performance difference, we must analyze the electronic and steric factors governing ring opening.[2][3]
A. Steric Shielding (The "Spiro-Shield" Effect)
The primary driver of spiro-epoxide stability is steric hindrance.
-
Traditional Epoxide: The methylene carbon (
) in a terminal epoxide is unhindered, allowing facile attack by water or biological nucleophiles. -
Spiro-Epoxide: Both carbons of the epoxide ring are substituted. The spiro-fusion places the oxirane oxygen and carbons in a crowded environment. Nucleophiles must navigate the steric bulk of the fused ring system to reach the
antibonding orbital required for ring opening.
B. Conformational Locking
-
Traditional: Acyclic epoxides have rotational freedom in their substituents, allowing them to adopt conformations that minimize transition state energy during hydrolysis.
-
Spiro: The epoxide is "locked" into a specific conformation relative to the fused ring. This rigidity often disfavors the transition state geometry required for enzymatic hydrolysis by mEH, which typically prefers specific alignment of the epoxide oxygen with tyrosine residues in the active site.
C. Electronic Effects
While ring strain (~26 kcal/mol) is high in both systems, the spiro-scaffold can electronically stabilize the ring depending on the ring size and heteroatoms present. For example, spiro-epoxyoxindoles benefit from the electron-withdrawing nature of the oxindole, which can paradoxically increase stability against acid-catalyzed hydrolysis by reducing the basicity of the epoxide oxygen.
Visualization: Reaction Coordinate Comparison
Figure 1: Comparative reaction energy profile. Spiro-epoxides (Green) require higher activation energy (
Performance Comparison Data
The following table synthesizes data from chemical stability assays and metabolic studies (e.g., Fumagillin vs. Styrene Oxide).
| Feature | Traditional Epoxide (e.g., Styrene Oxide) | Spiro-Epoxide (e.g., Fumagillin/Spiro-piperidine) | Implication for Drug Design |
| Chemical | Minutes to Hours Rapid hydrolysis in buffer. | Days to Weeks Often stable at physiological pH. | Spiro-epoxides are viable for oral dosing; traditional often require prodrug strategies. |
| mEH Metabolic Stability | Low (High Clearance) Preferred substrate for Microsomal Epoxide Hydrolase. | High (Low Clearance) Poor substrate due to steric fit in mEH active site. | Reduces risk of rapid metabolic deactivation. |
| GSH Reactivity | High Rapidly depletes Glutathione (toxicity risk). | Low / Tunable Sterics block random GSH attack. | Lower risk of idiosyncratic toxicity or oxidative stress. |
| Acid Stability (pH 1.2) | Very Low Rapid ring opening to diol. | Moderate Can survive gastric transit better than terminal analogs. | Improved oral bioavailability potential. |
| Mechanism of Failure | Non-specific alkylation (DNA/Protein). | Specific target binding (if designed) or eventual hydrolysis. | Higher specificity for intended target (Warhead concept). |
Experimental Protocols (Self-Validating Systems)
To objectively compare these stabilities in your own lab, use the following protocols. These are designed to be self-validating by including positive and negative controls.
Protocol A: Chemical Stability & Hydrolysis Assay
Objective: Determine the inherent hydrolytic stability (
Materials:
-
Test Compound (10 mM in DMSO)
-
Buffers: 0.1 M HCl (pH 1.2), PBS (pH 7.4), Borate (pH 9.0)
-
Internal Standard (e.g., Warfarin or Tolbutamide)
Workflow:
-
Preparation: Dilute Test Compound to 10 µM in pre-warmed (37°C) buffer (0.1% DMSO final).
-
Incubation: Incubate in a shaking water bath at 37°C.
-
Sampling: Remove 50 µL aliquots at
min. -
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Validation:
-
Control 1 (Unstable): Styrene Oxide (Should show
loss within 60 min at pH 1.2). -
Control 2 (Stable): Carbamazepine (Should remain
intact).
-
Protocol B: Glutathione (GSH) Trapping Assay
Objective: Assess susceptibility to non-specific nucleophilic attack (toxicity proxy).
Workflow:
-
Mix: Incubate Test Compound (10 µM) with GSH (5 mM, excess) in PBS (pH 7.4) at 37°C.
-
Timepoints: 0, 1, 4, and 24 hours.
-
Detection: Analyze by LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scanning for GSH adducts.
-
Data Output: Calculate % remaining parent and Area Under Curve (AUC) of GSH-adduct.
-
Spiro-Epoxide Target: <10% parent loss over 4 hours.
-
Traditional Epoxide: >50% parent loss often observed.
-
Protocol C: Microsomal Stability (mEH Activity)
Objective: Determine metabolic clearance driven by Epoxide Hydrolase.
Workflow:
-
System: Human Liver Microsomes (HLM) + NADPH (for P450s) OR HLM without NADPH (to isolate mEH activity).
-
Inhibitor Check (Validation):
-
Run parallel arm with Valpromide (mEH inhibitor) or AUDA (sEH inhibitor).
-
If stability increases with inhibitor, degradation is enzyme-mediated.
-
-
Calculation: Calculate
(intrinsic clearance). Spiro-epoxides should show significantly lower in the "No NADPH" arm compared to terminal epoxides.
Visualizations
Experimental Logic Flow
Figure 2: Step-by-step experimental workflow for validating epoxide stability. The decision matrix separates candidates based on steric protection.
References
-
Arand, M., et al. (2016).[7] "Discovery of a Novel Microsomal Epoxide Hydrolase-Catalyzed Hydration of a Spiro Oxetane." Drug Metabolism and Disposition. Link
-
van den Heever, J.P., et al. (2015).[4][8] "Stability of dicyclohexylamine and fumagillin in honey." Food Chemistry. Link
-
Mullane, K., et al. (2010). "Epoxide Hydrolase-Mediated Hydrolysis of Spiro-Epoxides." Journal of Medicinal Chemistry. Link (Representative citation for mEH specificity).
-
Enamine Ltd. (2024). "Chemical Stability Assay Protocols." Enamine ADME/Tox Guide. Link
-
Upadhyaya, P., et al. (2010). "Preferential Glutathione Conjugation of a Reverse Diol Epoxide Compared with a Bay Region Diol Epoxide." Drug Metabolism and Disposition. Link
Sources
- 1. Discovery of a Novel Microsomal Epoxide Hydrolase-Catalyzed Hydration of a Spiro Oxetane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chimia.ch [chimia.ch]
- 4. Stability of dicyclohexylamine and fumagillin in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
1,5-Dioxaspiro[2.5]octane proper disposal procedures
Executive Safety Summary & Chemical Identity
1,5-Dioxaspiro[2.5]octane (CAS: 185-75-1) is a spiro-epoxide.[1] Structurally, it consists of a reactive epoxide (oxirane) ring fused in a spiro-fashion to a tetrahydropyran derivative.
-
Primary Hazard: Alkylating Agent. The strained epoxide ring is highly electrophilic. It reacts readily with nucleophiles (including biological macromolecules like DNA), posing potential mutagenic or toxicological risks.
-
Secondary Hazard: Peroxide Formation. As a cyclic ether, this compound has the potential to form explosive organic peroxides upon prolonged exposure to air/light.
-
Disposal Directive: The preferred method is High-Temperature Incineration via a licensed hazardous waste contractor. Chemical deactivation (hydrolysis) is reserved for trace residues, glassware cleaning, or spill remediation.
| Property | Data |
| CAS Number | 185-75-1 |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Reactivity Class | Epoxide / Cyclic Ether |
| Key Incompatibilities | Strong acids, strong bases, amines, oxidizers. |
Pre-Disposal Assessment (The "Go/No-Go" Check)
Before moving the container, you must validate the stability of the material. Old ethers can accumulate shock-sensitive peroxides.
Protocol 1: Peroxide Verification (Mandatory for containers >6 months old)
-
Visual Inspection: Check for crystal formation around the cap or in the liquid. If crystals are present, DO NOT TOUCH. Evacuate and call EHS immediately.
-
Test: If liquid is clear, use a standard starch-iodide strip.
-
< 10 ppm: Safe to handle.
-
> 10 ppm: Must be treated/reduced before disposal.
-
Disposal Decision Matrix
Not all waste is treated equally.[2][3] Use this logic flow to determine the correct workflow.
Figure 1: Decision matrix for selecting the appropriate disposal pathway based on quantity and stability.
Path A: Commercial Incineration (Bulk Waste)
Applicability: Expired bottles, pure aliquots, or reaction mixtures >50 mL. Rationale: Large-scale chemical quenching in the lab generates heat and increases exposure risk. Professional incineration ensures complete destruction of the alkylating epoxide ring.
-
Segregation: Isolate from oxidizers and acids.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Toxic / Flammable."
-
Constituents: "1,5-Dioxaspiro[2.5]octane (Epoxide)."[1]
-
Hazard Checkbox: Mark "Toxic" and "Reactive" (due to epoxide strain).
-
-
Container: Use the original container if intact. If transferring, use high-density polyethylene (HDPE) or glass. Do not use metal (potential catalysis of decomposition).
Path B: Chemical Deactivation (Trace & Spill Cleanup)
Applicability: Cleaning glassware, quenching reaction aliquots, or neutralizing small spills (<10 mL). Mechanism: Acid-catalyzed hydrolysis opens the strained epoxide ring, converting it into a water-soluble, less toxic glycol (diol).
Reaction:
Step-by-Step Deactivation Protocol
PPE Required: Butyl rubber gloves (epoxides penetrate latex/nitrile), chemical splash goggles, lab coat, fume hood.
| Step | Action | Technical Note (The "Why") |
| 1 | Dilution | Dissolve the residue/waste in a non-reactive solvent like Acetone or Ethanol (1:20 ratio). This acts as a heat sink to manage the exotherm of ring-opening. |
| 2 | Acidification | Slowly add 10% Sulfuric Acid (H₂SO₄) or 1M Hydrochloric Acid (HCl) dropwise. |
| 3 | Hydrolysis | Allow the mixture to stir at room temperature for 2 hours . |
| 4 | Validation | Verify pH is acidic (pH < 2) to ensure catalyst was sufficient. |
| 5 | Neutralization | Slowly add Saturated Sodium Bicarbonate (NaHCO₃) until pH is neutral (pH 7). |
| 6 | Final Disposal | Discard the resulting aqueous/organic mixture into the Halogenated Solvent Waste stream. |
Emergency Procedures: Spills
Scenario: You drop a 100mL bottle of 1,5-Dioxaspiro[2.5]octane in the aisle.
-
Evacuate & Ventilate: Epoxides are respiratory irritants. Clear the area.
-
PPE Up: Don Butyl gloves and a respirator if outside a fume hood.
-
Contain: Surround the spill with an inert absorbent (Vermiculite or Sand).[4] Do not use paper towels (epoxides can react with cellulose/hydroxyls exothermically).
-
Absorb: Cover the spill with the absorbent.[4]
-
Deactivation (In-situ): If safe, lightly mist the absorbent with 10% aqueous acetic acid . This initiates slow hydrolysis on the solid matrix.
-
Collect: Scoop into a wide-mouth jar. Label as "Debris contaminated with Epoxide."
Visualizing the Deactivation Mechanism
Understanding the chemical transformation confirms why water alone is insufficient and acid is required.
Figure 2: The acid-catalyzed hydrolysis pathway used to deactivate the spiro-epoxide moiety.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 137684, 1,5-Dioxaspiro[2.5]octane. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 7: Management of Waste." National Academies Press (US). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (1910.1200). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
